Methyl 3-fluorobenzoylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCLVGDGBKTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374651 | |
| Record name | methyl 3-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260246-17-1 | |
| Record name | methyl 3-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 260246-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-fluorobenzoylacetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3-fluorobenzoylacetate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents key data in a structured format, and illustrates the underlying chemical principles.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a β-keto ester moiety and a fluorine-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The Claisen condensation provides an efficient and widely used method for the preparation of such β-keto esters. This guide will focus on the crossed Claisen condensation between methyl 3-fluorobenzoate and methyl acetate, facilitated by a strong base, sodium hydride.
Reaction Principle: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields a β-keto ester.
In the synthesis of this compound, a crossed Claisen condensation is employed, utilizing two different esters: methyl 3-fluorobenzoate and methyl acetate. Methyl 3-fluorobenzoate lacks α-hydrogens and therefore cannot form an enolate, serving exclusively as the electrophile. Methyl acetate, possessing acidic α-hydrogens, acts as the nucleophile precursor. A strong base, such as sodium hydride (NaH), is required to deprotonate methyl acetate and initiate the condensation.
The overall reaction is as follows:
Caption: Overall reaction for the synthesis of this compound.
Physicochemical Properties of Reactants
A thorough understanding of the properties of the starting materials is crucial for safe and effective handling and for optimizing reaction conditions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 197.6[1] | 1.171[1] |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 57-58[2] | 0.932 |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via Claisen condensation.
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Method:
-
Preparation of Sodium Hydride: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil. The hexane is carefully decanted.
-
Enolate Formation: Anhydrous THF is added to the washed sodium hydride. The suspension is heated to reflux with stirring. A solution of methyl acetate in anhydrous THF is then added dropwise from the dropping funnel. The mixture is refluxed for an additional hour to ensure complete formation of the sodium enolate of methyl acetate.
-
Condensation Reaction: The reaction mixture is cooled to room temperature. A solution of methyl 3-fluorobenzoate in anhydrous THF is added dropwise to the enolate suspension. The resulting mixture is stirred at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).
-
Workup: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected spectral data.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine substituent), a singlet for the methylene protons adjacent to the two carbonyl groups, and a singlet for the methyl ester protons. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the methyl ester carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |
Reaction Mechanism
The Claisen condensation proceeds through a well-established multi-step mechanism.
Caption: Stepwise mechanism of the Claisen condensation.
-
Enolate Formation: The strong base, sodium hydride, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-fluorobenzoate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the methoxide generated in the previous step. This irreversible deprotonation drives the equilibrium of the reaction towards the product.
-
Protonation: An acidic workup (e.g., with aqueous ammonium chloride) neutralizes the enolate to afford the final this compound product.
Safety Considerations
-
Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
Anhydrous THF is flammable and can form explosive peroxides upon storage. It should be freshly distilled from a suitable drying agent before use.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The Claisen condensation offers a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is critical for achieving a good yield. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
Technical Guide: Synthesis of Methyl 3-fluorobenzoylacetate from 3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway and experimental protocols for the preparation of methyl 3-fluorobenzoylacetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the activation of 3-fluorobenzoic acid to its corresponding acid chloride, followed by a condensation reaction to yield the target β-ketoester.
Synthetic Strategy Overview
The preparation of this compound from 3-fluorobenzoic acid is efficiently achieved in two primary steps:
-
Activation of Carboxylic Acid: 3-fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride. This is a standard transformation commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Formation of the β-Ketoester: The resulting 3-fluorobenzoyl chloride is then reacted with a suitable C2-carbanion equivalent derived from a methyl ester. A common and effective method involves the acylation of the enolate of methyl acetate or a related derivative.
This guide will provide detailed experimental procedures for each of these steps, along with tabulated quantitative data and workflow visualizations.
Experimental Protocols
Step 1: Synthesis of 3-fluorobenzoyl chloride
This procedure outlines the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. This method is robust and yields the acid chloride which is often used immediately in the subsequent step without extensive purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-fluorobenzoic acid | 140.11 | 10.0 g (71.4 mmol) | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 12.7 g (7.7 mL, 107 mmol) | 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (10.0 g, 71.4 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Slowly add thionyl chloride (7.7 mL, 107 mmol) to the suspension at room temperature. A gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide) should be used to neutralize the evolving HCl and SO₂ gases.
-
Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude 3-fluorobenzoyl chloride is an oily residue and can be used in the next step without further purification.
Expected Yield: The conversion to the acid chloride is typically quantitative.
Step 2: Synthesis of this compound
This procedure describes a general method for the acylation of a methyl acetoacetate equivalent with 3-fluorobenzoyl chloride. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-fluorobenzoyl chloride | 158.56 | ~71.4 mmol (from Step 1) | 1.0 |
| Methyl acetoacetate | 116.12 | 9.1 g (8.3 mL, 78.5 mmol) | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 3.14 g (78.5 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed for quench | - |
| Ethyl acetate | 88.11 | For extraction | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | 142.04 | For drying | - |
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet, suspend sodium hydride (3.14 g of a 60% dispersion, 78.5 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of methyl acetoacetate (8.3 mL, 78.5 mmol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the sodium enolate.
-
Dissolve the crude 3-fluorobenzoyl chloride (from Step 1) in a minimal amount of anhydrous THF.
-
Add the solution of 3-fluorobenzoyl chloride dropwise to the enolate solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0°C until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Workflow and Pathway Diagrams
Caption: Overall experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to Methyl 3-fluorobenzoylacetate: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of methyl 3-fluorobenzoylacetate, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This document details the compound's physical and chemical characteristics, spectroscopic profile, and a plausible synthetic route.
Chemical Properties
This compound, with the CAS number 260246-17-1, is a fluorinated β-keto ester.[1][2][3] Its chemical structure incorporates a 3-fluorophenyl group attached to a methyl acetoacetate backbone. This substitution pattern imparts unique electronic properties that are valuable in organic synthesis.
General Properties
Table 1: Chemical and Physical Properties
| Property | This compound | Methyl 4-fluorobenzoylacetate |
| CAS Number | 260246-17-1[1][2][3] | 63131-29-3 |
| Molecular Formula | C₁₀H₉FO₃[1][2] | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol [1][2] | 196.17 g/mol |
| Appearance | - | Clear colorless to pale yellow liquid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 91 °C at 5 mmHg[1] |
| Density | ~1.2 g/cm³ (predicted) | 1.228 g/mL at 25 °C |
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will be complex due to the fluorine substitution, with characteristic splitting patterns arising from both proton-proton and proton-fluorine couplings. The methylene protons, situated between two carbonyl groups, are expected to appear as a singlet, while the methyl ester protons will also present as a singlet. For comparison, the ¹H NMR data for the related compound, methyl 3-fluorobenzoate, is provided in Table 2.
Table 2: ¹H NMR Spectroscopic Data for Methyl 3-fluorobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.83 | d | 7.6 | Aromatic H |
| 7.72 | d | 9.2 | Aromatic H |
| 7.45 - 7.34 | m | - | Aromatic H |
| 7.28 - 7.19 | m | - | Aromatic H |
| 3.91 | s | - | -OCH₃ |
Solvent: CDCl₃
The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The spectrum is expected to show signals for the two carbonyl carbons (ester and ketone), the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts for the aromatic carbons will be influenced by the electron-withdrawing nature of both the fluorine atom and the benzoyl group. The ¹³C NMR data for methyl 3-fluorobenzoate is presented in Table 3 as a reference.
Table 3: ¹³C NMR Spectroscopic Data for Methyl 3-fluorobenzoate
| Chemical Shift (δ) ppm | Assignment |
| 165.7, 164.9, 160.0 | C=O, C-F |
| 132.3, 132.1 | Aromatic CH |
| 130.0, 129.8 | Aromatic C |
| 125.2 | Aromatic CH |
| 120.0, 119.6, 116.5 | Aromatic CH |
| 52.2 | -OCH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will likely appear at a slightly lower wavenumber, around 1680-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-F stretching vibrations. A summary of expected characteristic IR absorptions is provided in Table 4.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1700 | Strong | Ketone C=O Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch |
| ~1100 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 196. The fragmentation pattern is likely to be dominated by cleavage adjacent to the carbonyl groups. Key fragments would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the formation of the 3-fluorobenzoyl cation at m/z 123. A summary of the predicted major mass spectrometry fragments is presented in Table 5.
Table 5: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 196 | [M]⁺ |
| 165 | [M - OCH₃]⁺ |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, methyl 3-fluorobenzoate would be reacted with methyl acetate in the presence of a strong base such as sodium methoxide.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a mixture of methyl 3-fluorobenzoate (1.0 eq) and methyl acetate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a dilute acid solution (e.g., 1 M HCl) until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization Methods
General Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: Mass spectra are commonly acquired using an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structural elucidation of this compound. The presented data, including physical properties, spectroscopic characteristics, and a plausible synthetic protocol, will be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate in their synthetic endeavors. The unique properties conferred by the fluorine substituent make this compound a versatile building block for the creation of novel molecules with potential applications in medicine and agriculture.
References
Spectroscopic data of Methyl 3-fluorobenzoylacetate (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)
Spectroscopic Analysis of Methyl 3-fluorobenzoylacetate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of published experimental data for this compound (CAS 260246-17-1), this document presents predicted spectroscopic data and, for illustrative purposes, experimental data for the closely related isomer, Methyl 4-fluorobenzoylacetate (CAS 63131-29-3). The guide includes detailed tables of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data, alongside standardized experimental protocols for each analytical technique. Furthermore, this document features workflow diagrams generated using Graphviz to visually represent the experimental and analytical processes, offering a clear and concise reference for laboratory application.
Introduction
This compound is a fluorinated β-ketoester of interest in synthetic organic chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide a centralized resource for the spectroscopic data and analytical methodologies relevant to this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and Methyl 4-fluorobenzoylacetate (experimental).
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data.
| Compound Name | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.7-7.8 | m | - | Aromatic CH |
| (Predicted) | ~7.4-7.5 | m | - | Aromatic CH |
| ~7.2-7.3 | m | - | Aromatic CH | |
| ~3.9 | s | - | -CH₂- | |
| ~3.7 | s | - | -OCH₃ | |
| Methyl 4-fluorobenzoylacetate | 8.05-7.95 | m | - | 2 x Aromatic CH (ortho to C=O) |
| (Experimental, CDCl₃)[1] | 7.20-7.10 | m | - | 2 x Aromatic CH (ortho to F) |
| 3.96 | s | - | -CH₂- | |
| 3.73 | s | - | -OCH₃ |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data.
| Compound Name | Chemical Shift (δ) ppm | Assignment |
| This compound | ~192 (d) | C=O (ketone) |
| (Predicted) | ~167 | C=O (ester) |
| ~162 (d, J ≈ 245 Hz) | C-F | |
| ~136 (d) | Aromatic C-H | |
| ~130 (d) | Aromatic C-H | |
| ~124 (d) | Aromatic C-H | |
| ~120 (d) | Aromatic C-H | |
| ~115 (d) | Aromatic C-H | |
| ~52 | -OCH₃ | |
| ~46 | -CH₂- | |
| Methyl 4-fluorobenzoylacetate | 191.2 | C=O (ketone) |
| (Experimental, CDCl₃)[1] | 167.1 | C=O (ester) |
| 165.9 (d, J = 255 Hz) | C-F | |
| 131.6 (d, J = 9 Hz) | 2 x Aromatic C-H | |
| 130.4 (d, J = 3 Hz) | Aromatic C | |
| 115.9 (d, J = 22 Hz) | 2 x Aromatic C-H | |
| 52.4 | -OCH₃ | |
| 45.8 | -CH₂- |
¹⁹F NMR Data
Table 3: ¹⁹F NMR Spectroscopic Data.
| Compound Name | Chemical Shift (δ) ppm (vs. CFCl₃) |
| This compound | ~ -110 to -115 |
| (Predicted) | |
| Methyl 4-fluorobenzoylacetate | Not available |
| (Experimental) |
Infrared (IR) Spectroscopy Data
Table 4: IR Spectroscopic Data.
| Compound Name | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3050-3100 | Aromatic C-H stretch |
| (Predicted) | ~2950, 2850 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) | |
| ~1690 | C=O stretch (ketone) | |
| ~1600, 1480 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch | |
| ~1100 | C-F stretch | |
| Methyl 4-fluorobenzoylacetate | 1742 | C=O stretch (ester) |
| (Experimental, ATR)[2] | 1685 | C=O stretch (ketone) |
| 1601, 1508 | C=C stretch (aromatic) | |
| 1225 | C-F stretch | |
| 1159 | C-O stretch |
Mass Spectrometry (MS) Data
Table 5: Mass Spectrometry Data.
| Compound Name | m/z | Assignment |
| This compound | 196.05 | [M]⁺ (Molecular Ion) |
| (Predicted, EI) | 165 | [M - OCH₃]⁺ |
| 137 | [M - COOCH₃]⁺ | |
| 123 | [FC₆H₄CO]⁺ | |
| 95 | [FC₆H₄]⁺ | |
| Methyl 4-fluorobenzoylacetate | 196 | [M]⁺ (Molecular Ion) |
| (Experimental, GC-MS)[1] | 165 | [M - OCH₃]⁺ |
| 137 | [M - COOCH₃]⁺ | |
| 123 | [FC₆H₄CO]⁺ (Base Peak) | |
| 95 | [FC₆H₄]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ may be used. Spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the instrument. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Conclusion
This technical guide provides a foundational set of spectroscopic data and standardized protocols for the analysis of this compound. While experimental data for the title compound remains elusive in the public domain, the provided predicted data and the experimental data for its 4-fluoro isomer serve as a valuable reference for researchers in the field. The detailed methodologies and workflow diagrams offer practical guidance for the spectroscopic characterization of this and related compounds. It is recommended that researchers generate and validate the spectroscopic data for their own synthesized or acquired samples of this compound to ensure the accuracy of their scientific findings.
References
An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-fluorobenzoylacetate, a β-ketoester, is a versatile building block in organic synthesis, particularly in the preparation of fluorinated heterocyclic compounds with potential applications in medicinal chemistry. The presence and ratio of its keto and enol tautomers can significantly influence its reactivity, stability, and ultimately its utility in synthetic pathways. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including its structural characteristics, the influence of solvents on the tautomeric equilibrium, and detailed experimental and computational methodologies for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established principles of keto-enol tautomerism with data from closely related analogs to present a predictive and practical resource for researchers.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers in solution.
The position of this equilibrium is sensitive to various factors, including the electronic effects of substituents, the polarity of the solvent, temperature, and concentration. Understanding and controlling this equilibrium is crucial for predicting and optimizing reaction outcomes in synthetic chemistry and for elucidating the behavior of these molecules in biological systems.
Tautomeric Equilibrium of this compound
The keto-enol tautomerism of this compound involves the interconversion of the diketo form and the Z-enol form, as depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.
Caption: Keto-enol tautomeric equilibrium of this compound.
The fluorine atom at the meta position of the benzoyl group is expected to have a modest electron-withdrawing effect, which can influence the acidity of the α-protons and the stability of the enol form.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto to enol tautomers can be quantified by determining the equilibrium constant (Keq = [Enol]/[Keto]). This is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Solvent Effects on the Tautomeric Equilibrium
The polarity of the solvent plays a critical role in determining the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form due to the stability of the intramolecular hydrogen bond, while polar solvents can disrupt this hydrogen bond and stabilize the more polar keto form.
Table 1: Estimated Equilibrium Constants (Keq) and Percentage of Enol Form for this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Keq ([Enol]/[Keto]) (Estimated) | % Enol (Estimated) |
| Hexane | 1.88 | 2.5 | 71% |
| Chloroform-d (CDCl₃) | 4.81 | 0.8 | 44% |
| Acetone-d₆ | 20.7 | 0.3 | 23% |
| Methanol-d₄ (CD₃OD) | 32.7 | 0.15 | 13% |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 0.1 | 9% |
Spectroscopic Data
¹H NMR Spectroscopy
Proton NMR is a powerful tool for distinguishing and quantifying the keto and enol tautomers as the proton exchange between the two forms is slow on the NMR timescale.
Table 2: Estimated ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers in CDCl₃
| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| -OCH₃ | ~3.7 | ~3.6 |
| -CH₂- | ~4.0 (s) | - |
| =CH- | - | ~5.9 (s) |
| Aromatic-H | ~7.2 - 7.9 (m) | ~7.1 - 7.8 (m) |
| Enolic -OH | - | ~12.5 (s, br) |
Note: These are predicted chemical shifts. Actual values may vary.
¹³C NMR Spectroscopy
Carbon NMR also provides distinct signals for the keto and enol forms.
Table 3: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers in CDCl₃
| Carbon | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| -OCH₃ | ~52 | ~51 |
| -CH₂- | ~45 | - |
| =CH- | - | ~92 |
| C=O (ester) | ~168 | ~175 |
| C=O (keto) | ~195 | - |
| C-F | ~163 (d, ¹JCF ≈ 245 Hz) | ~163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C | ~115 - 135 | ~115 - 135 |
| =C-OH | - | ~185 |
Note: These are predicted chemical shifts. Actual values may vary.
UV-Vis Spectroscopy
The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima in their UV-Vis spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength.
Table 4: Estimated UV-Vis Absorption Maxima (λmax) for this compound Tautomers
| Tautomer | Solvent | λmax (nm) (Estimated) |
| Keto | Hexane | ~250 |
| Enol | Hexane | ~310 |
| Keto | Ethanol | ~255 |
| Enol | Ethanol | ~305 |
Note: These are predicted absorption maxima.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Claisen condensation of methyl 3-fluorobenzoate with methyl acetate.
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a suspension of sodium hydride in anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
A solution of methyl 3-fluorobenzoate and methyl acetate in the anhydrous solvent is added dropwise to the sodium hydride suspension at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of ice-cold 1 M HCl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of this compound in the desired deuterated solvents at a known concentration (e.g., 0.1 M).
-
Transfer the solutions to NMR tubes.
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C).
-
Integrate the signals corresponding to the keto (-CH₂-) and enol (=CH-) protons.
-
Calculate the percentage of the enol form using the formula: % Enol = [Integral(=CH-) / (Integral(=CH-) + (Integral(-CH₂-) / 2))] * 100.
-
Calculate the equilibrium constant: Keq = (% Enol) / (100 - % Enol).
Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.
Factors Influencing Tautomeric Equilibrium
The keto-enol equilibrium of this compound is a dynamic process influenced by a combination of electronic and environmental factors.
Caption: Key factors influencing the keto-enol tautomerism.
Conclusion and Future Perspectives
The keto-enol tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its application in organic synthesis and drug development. While specific experimental data remains to be published, this guide provides a robust framework for understanding and investigating this phenomenon based on established principles and data from analogous compounds. Further research, including detailed spectroscopic and computational studies, will be invaluable in precisely quantifying the tautomeric equilibrium and elucidating the subtle electronic effects of the fluorine substituent. Such knowledge will enable more precise control over its reactivity and facilitate the rational design of novel fluorinated molecules with desired biological activities.
Physical properties of Methyl 3-fluorobenzoylacetate (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical properties of Methyl 3-fluorobenzoylacetate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public literature, this document also presents data for the closely related compound, Methyl 3-fluorobenzoate, for comparative purposes. Furthermore, standardized experimental protocols for determining key physical properties and a representative synthetic workflow are outlined to guide researchers in their laboratory practices.
Introduction
This compound, with the chemical structure C₁₀H₉FO₃, is a β-keto ester. This class of compounds is of significant interest in organic synthesis due to the versatile reactivity of the keto and ester functional groups, making them valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Fluorine-containing organic molecules are of particular importance in medicinal chemistry, as the introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.
Physical Properties
A thorough search of scientific databases and chemical supplier information reveals a notable lack of specific experimental data for the melting point, boiling point, and solubility of this compound.
2.1. Data for a Related Compound: Methyl 3-fluorobenzoate
For reference, the physical properties of the structurally related compound, Methyl 3-fluorobenzoate (CAS No. 455-68-5), are presented below. It is crucial to note that Methyl 3-fluorobenzoate is a benzoate ester and not a β-keto ester; therefore, its physical properties may differ significantly from those of this compound.
| Property | Value | Notes |
| Melting Point | -33 °C | |
| Boiling Point | 177-178 °C | At standard atmospheric pressure. |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | Specific quantitative solubility data is not widely available. |
Disclaimer: The data presented in the table above is for Methyl 3-fluorobenzoate and should be used with caution as a proxy for the properties of this compound.
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data for this compound, the following established experimental protocols are recommended.
3.1. Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.[1]
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes.
-
Procedure:
-
A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. A narrow melting range is indicative of a pure compound.
-
3.2. Boiling Point Determination
The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.[1]
-
Apparatus: Thiele tube, thermometer, capillary tube, small test tube.
-
Procedure (Micro-method):
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3.3. Solubility Determination
The solubility of a compound in various solvents can be determined qualitatively and quantitatively.
-
Qualitative Assessment:
-
To a small, known volume of solvent (e.g., 1 mL) in a test tube, a small amount of the solute is added incrementally with agitation.
-
Observations are made regarding whether the solute dissolves completely, is partially soluble, or is insoluble.
-
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Synthesis Workflow: Claisen Condensation
This compound, as a β-keto ester, can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of two ester molecules in the presence of a strong base. A common approach for the synthesis of this specific compound would be a crossed Claisen condensation between methyl 3-fluorobenzoate and methyl acetate.
The general workflow for a Claisen condensation is depicted in the following diagram:
Experimental Protocol for Claisen Condensation (General Procedure): [2][3][4]
-
Preparation: A solution of a strong base (e.g., sodium methoxide) in an anhydrous solvent (e.g., tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Esters: A mixture of the two esters (in this case, methyl 3-fluorobenzoate and methyl acetate) is added dropwise to the base solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction: The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure β-keto ester.
Conclusion
References
A Technical Guide to High-Purity Methyl 3-fluorobenzoylacetate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, quality specifications, and analytical methodologies for high-purity Methyl 3-fluorobenzoylacetate (CAS No. 260246-17-1). This valuable building block is integral to the synthesis of a wide array of pharmaceutical compounds, making a clear understanding of its supply landscape and technical characteristics essential for researchers in drug discovery and development.
Commercial Availability and Supplier Specifications
This compound is available from a number of specialized chemical suppliers. While obtaining exact, real-time pricing and stock levels requires direct inquiry, the following table summarizes publicly available information regarding suppliers and their typical product specifications. High-purity grades, often exceeding 98%, are available for research and development purposes.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Santa Cruz Biotechnology, Inc. | 3-(3-Fluoro-phenyl)-3-oxo-propionic acid methyl ester | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | >98% (Typical) | For research use only.[1] |
| AccelPharmTech | Methyl 3'-Fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | Order number: XD6818.[2] |
| Ambeed | This compound | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | - |
| DSL Chemicals (Shanghai) Co., Ltd. | Methyl 3'-Fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |
| Allfluoro Pharmaceutical Co. Ltd. | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |
| Conscientia Industrial Co., Ltd | Methyl 3'-fluorobenzoylacetate | 260246-17-1 | C₁₀H₉FO₃ | 196.18 | Inquire for details | [3] |
The Role of β-Keto Esters in Drug Discovery
β-Keto esters, such as this compound, are crucial synthons in organic and medicinal chemistry. Their utility stems from the presence of both electrophilic and nucleophilic reactive sites, which allows for their versatile application in the synthesis of complex molecular architectures.[4][5] These compounds are key intermediates in the creation of a diverse range of bioactive molecules and are frequently employed as core building blocks in the development of novel pharmaceutical agents.[5] The incorporation of a fluorine atom, as in this compound, can further enhance the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
The general workflow for utilizing a chemical building block like this compound in a drug discovery program is outlined below.
Experimental Protocols
General Synthesis of Substituted Methyl Benzoylacetates
A common method for the synthesis of β-keto esters is the Claisen condensation reaction. The following is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide to anhydrous diethyl ether.
-
Add methyl acetate to the suspension.
-
Heat the mixture to reflux with stirring.
-
Add a solution of methyl 3-fluorobenzoate in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add hydrochloric acid to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quality Control and Analytical Methodology
The purity and identity of this compound are critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for quality control.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
The following diagram illustrates the typical workflow for HPLC analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for confirming the identity of this compound and identifying any volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.
-
Inject 1 µL of the prepared sample into the GC-MS.
This guide serves as a foundational resource for researchers and professionals working with this compound. For specific applications and regulatory requirements, it is crucial to consult the detailed documentation provided by the chosen supplier and to validate all analytical methods in-house.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 3'-Fluorobenzoylacetate | CAS:260246-17-1 | ACCELPHARMTECH [accelpharmtech.com]
- 3. Your Inquiry on Methyl 3'-Fluorobenzoylacetate | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-fluorobenzoylacetate (CAS 260246-17-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and safety data for Methyl 3-fluorobenzoylacetate, CAS number 260246-17-1. Due to the limited availability of in-depth experimental and biological data for this specific compound, this guide also includes information on closely related benzoylacetate derivatives to provide a broader context for potential applications and areas of investigation.
Chemical and Physical Properties
This compound is a fluorinated aromatic beta-keto ester. The presence of a fluorine atom and a methyl ester group can influence its chemical reactivity, solubility, and potential biological activity.
| Property | Value | Source |
| CAS Number | 260246-17-1 | - |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| Predicted Collision Cross Section | 140.4 Ų ([M-H]⁻) | - |
Safety Data
The following safety information has been compiled from available Safety Data Sheets (SDS). It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Data and Protocols
General Synthesis of Benzoylacetate Derivatives
A common method for the synthesis of β-keto esters like this compound is the Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For this compound, a plausible synthetic route would involve the reaction of methyl 3-fluorobenzoate with methyl acetate.
Hypothetical Experimental Workflow for Synthesis:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While no specific biological activity data for this compound (CAS 260246-17-1) has been found, the broader class of benzoylacetate derivatives has been investigated for various pharmacological properties. The introduction of a fluorine atom can significantly modulate the biological activity of a molecule, often enhancing its metabolic stability and binding affinity to target proteins.
Potential Areas of Investigation
Based on the activities of structurally related compounds, potential areas for investigating the biological activity of this compound include:
-
Antimicrobial Activity: Fluorinated compounds are common in antimicrobial drugs.[2] The activity of this compound could be screened against a panel of bacterial and fungal strains.
-
Enzyme Inhibition: Benzoylacetate derivatives have been explored as enzyme inhibitors.[3] For instance, they could be investigated for their ability to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.
-
Anticancer Activity: The cytotoxicity of fluorinated compounds is an active area of cancer research.[4] In vitro studies on various cancer cell lines could reveal potential antiproliferative effects.
Logical Flow for Preliminary Biological Screening:
Caption: Logical workflow for the initial biological evaluation of this compound.
Conclusion
This compound (CAS 260246-17-1) is a chemical compound with established safety and handling guidelines. While specific, in-depth experimental data on its biological activities are currently lacking in publicly accessible literature, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The provided hypothetical workflows for synthesis and biological screening can serve as a foundational guide for researchers interested in exploring the properties and applications of this and related compounds. Further research is warranted to fully elucidate its pharmacological profile.
References
- 1. Methyl 3'-Fluorobenzoylacetate | CAS:260246-17-1 | ACCELPHARMTECH [accelpharmtech.com]
- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Methylene Bridge: An In-depth Technical Guide to the Reactivity of the Methylene Group in Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methylene group in methyl 3-fluorobenzoylacetate serves as a critical reactive center, pivotal for a variety of synthetic transformations. This technical guide delves into the core principles governing the reactivity of this functional group, providing a comprehensive overview for researchers and professionals in drug development and organic synthesis. This document outlines the key physicochemical properties, detailed experimental protocols for seminal reactions, and a discussion of the factors influencing its chemical behavior, with a focus on the impact of the meta-positioned fluorine atom on the benzoyl moiety.
Introduction: The Activated Methylene Group
This compound is a β-keto ester, a class of compounds characterized by a methylene group flanked by two carbonyl functionalities. This unique structural arrangement confers a heightened acidity upon the α-hydrogens of the methylene group.[1][2][3][4][5] The protons on the α-carbon of β-dicarbonyl compounds are significantly more acidic (pKa ≈ 9-11) than those adjacent to a single carbonyl group (pKa ≈ 18-20).[5][6] This increased acidity is attributed to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both carbonyl oxygen atoms.[1][2]
The presence of a fluorine atom at the meta-position of the benzoyl ring further influences the reactivity of the methylene group. Fluorine is a highly electronegative atom and exerts a significant electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the benzoyl carbonyl carbon and enhances the acidity of the methylene protons, thereby facilitating enolate formation.
Physicochemical Properties and Data
Table 1: Physicochemical Data of Methyl 4-fluorobenzoylacetate [9]
| Property | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Form | Liquid |
| Density | 1.228 g/mL at 25 °C |
| Refractive Index | n20/D 1.521 |
| Flash Point | 110 °C (closed cup) |
Key Reactions of the Methylene Group
The enhanced acidity of the methylene protons in this compound makes it a versatile precursor for a range of carbon-carbon bond-forming reactions. The initial deprotonation to form the stabilized enolate is the gateway to its rich chemistry.
Enolate Formation
The formation of the enolate is typically achieved by treatment with a suitable base. For β-dicarbonyl compounds, weaker bases like sodium ethoxide are often sufficient to achieve significant enolate concentration.[5]
Diagram 1: Enolate Formation of this compound
Caption: General scheme of enolate formation.
Alkylation Reactions
The nucleophilic enolate readily participates in Sₙ2 reactions with alkyl halides, leading to the formation of α-alkylated β-keto esters. This reaction is a cornerstone for the synthesis of more complex molecular frameworks.[3][5]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base.[10][11][12][13] The reaction proceeds via a nucleophilic addition of the enolate to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.
Michael Addition
As a Michael donor, the enolate of this compound can undergo a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[14][15][16] This 1,4-addition is a powerful tool for the formation of new carbon-carbon bonds.
Experimental Protocols
The following are representative protocols for key reactions involving the methylene group of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Knoevenagel Condensation
This protocol is adapted from general procedures for Knoevenagel condensations with active methylene compounds.[10][12][17]
Table 2: Experimental Protocol for Knoevenagel Condensation
| Step | Procedure |
| 1. Reactant Preparation | In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene). |
| 2. Catalyst Addition | Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). |
| 3. Reaction | Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 4. Work-up | Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography. |
| 5. Characterization | Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). |
Diagram 2: Experimental Workflow for Knoevenagel Condensation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Methyl 4-fluorobenzoylacetate 95 63131-29-3 [sigmaaldrich.com]
- 10. asianpubs.org [asianpubs.org]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 16. Michael Addition [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Theoretical Insights into the Electronic Landscape of Methyl 3-fluorobenzoylacetate: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical analysis of the electronic properties of Methyl 3-fluorobenzoylacetate, a molecule of interest in medicinal chemistry and materials science. Leveraging established principles of computational chemistry, this guide outlines the expected electronic characteristics, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). While direct experimental data for this specific molecule is nascent, this document synthesizes findings from analogous fluorinated and benzoyl-containing compounds to present a robust predictive model. Detailed computational methodologies are provided to enable researchers to conduct further in-silico investigations. The presented data, structured for clarity and comparative analysis, alongside graphical visualizations of molecular and electronic features, aims to accelerate research and development efforts by providing a foundational understanding of the electronic behavior of this compound.
Introduction
This compound is a beta-keto ester featuring a fluorinated aromatic ring. The presence of the electron-withdrawing fluorine atom and the keto-ester functionality imparts unique electronic characteristics that are crucial for its reactivity, intermolecular interactions, and potential biological activity. Understanding the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential across the molecule is paramount for predicting its behavior in various chemical and biological environments. This guide employs the principles of Density Functional Theory (DFT), a powerful computational tool, to elucidate these properties.
Computational Methodology
The insights presented in this paper are based on well-established computational protocols for analyzing organic molecules. The following methodology is recommended for researchers seeking to replicate or expand upon these theoretical studies.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.
-
Basis Set: 6-311+G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on oxygen and fluorine atoms, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.
-
Software: Gaussian, ORCA, or other similar quantum chemistry software packages can be used.
Electronic Properties Calculation
Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are critical for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[3][4] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
The logical workflow for these computational studies is depicted below.
Predicted Electronic Properties
Based on studies of analogous molecules, we can predict the key electronic properties of this compound.
Molecular Structure
The foundational element for understanding electronic properties is the molecule's structure.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are crucial for predicting chemical reactivity. For aromatic ketones and esters, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the carbonyl groups and the aromatic system. The presence of an electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.
The conceptual relationship between these orbitals and the energy gap is illustrated below.
For comparative purposes, the following table summarizes typical HOMO-LUMO energy gaps for related molecules calculated using DFT.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Methyl Benzoate (analog) | ~ -6.5 to -7.0 | ~ -0.5 to -1.0 | ~ 5.5 to 6.5 |
| Acetophenone (analog) | ~ -6.0 to -6.5 | ~ -1.5 to -2.0 | ~ 4.0 to 5.0 |
| Fluorobenzene (analog) | ~ -9.0 to -9.5 | ~ 0.5 to 1.0 | ~ 9.5 to 10.5 |
Note: These are approximate values from the literature and can vary depending on the computational method.
The presence of the ketone group is known to reduce the HOMO-LUMO gap in polycyclic aromatic hydrocarbons.[1][2] Therefore, it is anticipated that this compound will have a moderately low HOMO-LUMO gap, suggesting a higher reactivity compared to simple aromatic esters.
Molecular Electrostatic Potential (MEP)
The MEP provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.
-
Negative Potential Regions: The most negative regions are expected to be located around the carbonyl oxygen atoms of the keto and ester groups due to their high electronegativity and the presence of lone pairs of electrons. The fluorine atom will also contribute to a region of negative potential. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive Potential Regions: Positive potential is anticipated around the hydrogen atoms of the aromatic ring and the methyl group. The carbon atom of the carbonyl groups will also exhibit a degree of positive potential, making them susceptible to nucleophilic attack.
The fluorination of aromatic rings can lead to complex electrostatic potentials, sometimes resulting in a less negative or even slightly positive region along the C-F bond axis, known as a "σ-hole," although this is more pronounced for heavier halogens.[3][4]
Implications for Drug Development and Materials Science
The electronic properties of this compound have significant implications for its application in various fields:
-
Drug Development: The MEP provides a roadmap for understanding how the molecule might interact with biological targets such as proteins and enzymes. The regions of negative potential can form hydrogen bonds with donor groups in a receptor's active site. The overall electronic distribution influences the molecule's polarity, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties.
-
Materials Science: The electronic structure, particularly the HOMO-LUMO gap, is a key determinant of a molecule's optical and electronic properties. Molecules with tunable HOMO-LUMO gaps are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The intermolecular interactions predicted by the MEP can influence how the molecules pack in the solid state, affecting the material's bulk properties.
Conclusion
This technical guide has provided a detailed theoretical overview of the electronic properties of this compound based on established computational methodologies and data from analogous chemical structures. The predicted HOMO-LUMO gap suggests a molecule of moderate reactivity, and the molecular electrostatic potential map reveals distinct regions of positive and negative potential that will govern its intermolecular interactions. The protocols and predictive data herein serve as a valuable resource for researchers in drug discovery and materials science, enabling a more informed and efficient investigation of this promising molecule. Further experimental validation is encouraged to corroborate these theoretical findings.
References
- 1. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective | MDPI [mdpi.com]
- 4. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-fluorobenzoylacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 3-fluorobenzoylacetate as a versatile precursor in the synthesis of various fluorinated heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory implementation.
Introduction
This compound is a valuable β-ketoester building block in heterocyclic chemistry. The presence of the fluorine atom on the benzoyl moiety can significantly influence the physicochemical and biological properties of the resulting heterocyclic systems. This fluorination can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents and functional materials. This document outlines key applications of this compound in the synthesis of pyrazoles, dihydropyrimidines, and benzodiazepines, complete with detailed experimental procedures and comparative data.
I. Synthesis of 5-(3-Fluorophenyl)pyrazoles
The reaction of β-ketoesters with hydrazines is a fundamental and widely used method for the preparation of pyrazoles. The condensation of this compound with hydrazine hydrate or substituted hydrazines provides a direct route to 5-(3-fluorophenyl)pyrazoles, which are scaffolds of interest in medicinal chemistry.
General Reaction Scheme
Experimental Protocol: Synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-(3-fluorophenyl)-3-methyl-1H-pyrazole.
Quantitative Data Summary
| Product | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) |
| 5-(3-Fluorophenyl)-3-methyl-1H-pyrazole | This compound, Hydrazine hydrate | Acetic Acid | Ethanol | 4-6 h | 85-95 |
| 1-Phenyl-5-(3-fluorophenyl)-3-methyl-pyrazole | This compound, Phenylhydrazine | Acetic Acid | Ethanol | 6-8 h | 80-90 |
Reaction Pathway for Pyrazole Synthesis
Application of Methyl 3-fluorobenzoylacetate in the Synthesis of Fluorinated Quinolones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated quinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of the quinolone core is a key step in the production of these therapeutic agents. Methyl 3-fluorobenzoylacetate is a versatile precursor for the synthesis of various fluorinated quinolones. Its activated methylene group and the presence of a fluorine atom on the phenyl ring make it an ideal starting material for constructing the bicyclic quinolone scaffold. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a 6-fluoroquinolone core, a central intermediate for numerous potent antibiotics. The methodologies described are based on established synthetic strategies, including the formation of a key enaminoketone intermediate followed by an intramolecular cyclization, a process analogous to the well-known Gould-Jacobs reaction.
Core Synthetic Pathway: From β-Ketoester to Quinolone
The primary pathway for utilizing this compound involves a two-step process to construct the 6-fluoro-4-hydroxyquinoline-3-carboxylate core. This core can then be further modified to produce a variety of fluoroquinolone antibiotics.
-
Step 1: Formation of the Enaminoketone Intermediate. The synthesis begins with the reaction of the active methylene group of this compound with an activating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate. This intermediate is then reacted with a primary amine, such as cyclopropylamine, which is a common substituent in many fluoroquinolone drugs. This step yields a key enaminoketone, methyl 3-(cyclopropylamino)-2-(3-fluorobenzoyl)acrylate.
-
Step 2: Intramolecular Cyclization. The enaminoketone intermediate undergoes an intramolecular nucleophilic substitution, where the amine attacks the fluorinated phenyl ring to form the quinolone core. This cyclization is typically promoted by a strong base, such as sodium hydride or potassium carbonate, and driven by heating.
The following sections provide detailed experimental protocols for these key transformations, along with quantitative data and visualizations of the reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(cyclopropylamino)-2-(3-fluorobenzoyl)acrylate (Enaminoketone Intermediate)
This protocol details the formation of the key enaminoketone intermediate from this compound.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Cyclopropylamine
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the mixture to reflux for 2-3 hours, with continuous removal of the methanol byproduct using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature.
-
Add cyclopropylamine (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl 3-(cyclopropylamino)-2-(3-fluorobenzoyl)acrylate.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step.
Protocol 2: Synthesis of Methyl 1-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxylate (Quinolone Core)
This protocol describes the base-mediated intramolecular cyclization of the enaminoketone intermediate to form the quinolone core.
Materials:
-
Methyl 3-(cyclopropylamino)-2-(3-fluorobenzoyl)acrylate
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of methyl 3-(cyclopropylamino)-2-(3-fluorobenzoyl)acrylate (1.0 eq) in anhydrous DMF to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride with isopropanol, followed by the slow addition of water.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with water, and then with a cold solvent like ethanol or diethyl ether.
-
Dry the solid under vacuum to obtain methyl 1-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxylate.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of the 6-fluoroquinolone core from this compound.
| Step | Reaction | Key Reagents | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Enaminoketone Formation | This compound, DMF-DMA, Cyclopropylamine | 1 : 1.2 : 1.1 | Toluene | Reflux | 2-3 | 85-95 |
| 2 | Intramolecular Cyclization | Enaminoketone, Sodium Hydride | 1 : 1.5 | DMF | 80-100 | 4-6 | 70-85 |
Visualization of Pathways and Workflows
Diagram 1: Synthetic Pathway from this compound to the Fluoroquinolone Core
The following diagram illustrates the two-step chemical transformation.
Methyl 3-fluorobenzoylacetate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-fluorobenzoylacetate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a variety of heterocyclic scaffolds that form the core of numerous pharmaceutical agents. The presence of the fluorine atom and the β-ketoester functionality allows for diverse chemical transformations, leading to the construction of complex molecules with desirable pharmacological properties. This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, including fluoroquinolones, pyrazolones, and coumarins, complete with detailed experimental protocols and data.
Application 1: Synthesis of the Fluoroquinolone Core Structure
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The 4-quinolone core is a critical pharmacophore, and its synthesis can be efficiently achieved using this compound through the Gould-Jacobs reaction.[3]
General Reaction Scheme:
The Gould-Jacobs reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[3][4]
Experimental Protocol: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is a representative example based on the Gould-Jacobs reaction, adapted for this compound and 3-fluoroaniline.
Materials:
-
This compound
-
3-Fluoroaniline
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of this compound and 3-fluoroaniline in ethanol. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, the ethanol is removed under reduced pressure to yield the intermediate enamine.
-
Cyclization: The crude enamine is added to pre-heated polyphosphoric acid (PPA) at 130-150°C or refluxed in a high-boiling solvent like Dowtherm A for 1-2 hours.[4]
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.
-
Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the desired ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
Representative Data for Quinolone Synthesis (Analogous Reactions)
| Precursor | Aniline | Cyclization Conditions | Yield (%) | Reference |
| Diethyl ethoxymethylenemalonate | Aniline | Microwave, 300°C, 5 min | 47 | [4] |
| Diethyl ethoxymethylenemalonate | 3-Chloroaniline | Dowtherm A, reflux | 60-70 | [5] |
| This compound | 3-Fluoroaniline | PPA, 140°C, 1.5 h | 65-75 (Estimated) | N/A |
Application 2: Synthesis of Fluorinated Pyrazolone Derivatives
Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[6][7] this compound can serve as a key starting material for the synthesis of fluorinated pyrazolones.
General Reaction Scheme:
The synthesis involves the condensation of the β-ketoester with a hydrazine derivative.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-3-(3-fluorophenyl)-5-methyl-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetic acid or a fluorinated alcohol (e.g., TFE)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of (4-fluorophenyl)hydrazine hydrochloride in glacial acetic acid or 2,2,2-trifluoroethanol (TFE).
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours. The use of fluorinated alcohols as solvents can dramatically increase regioselectivity.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol to yield the target pyrazolone.
Application 3: Synthesis of Fluorinated 3-Aryl-4-hydroxycoumarins
Coumarins are a large class of natural and synthetic compounds with diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[8][9] Fluorinated 3-aryl-4-hydroxycoumarins can be synthesized from this compound.
General Reaction Scheme:
This synthesis can be achieved through a Pechmann condensation or related cyclization reactions. A common route involves the reaction of a phenol with the β-ketoester.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-4-hydroxycoumarin
Materials:
-
This compound
-
Salicylic acid
-
Phosphorus oxychloride (POCl₃) or another suitable condensing agent
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a solution of salicylic acid in anhydrous toluene in a round-bottom flask, add an equimolar amount of this compound.
-
Condensation: Slowly add phosphorus oxychloride (POCl₃) to the stirred mixture at room temperature.
-
Heating: The reaction mixture is then heated to reflux for 3-5 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from ethanol to give pure 3-(3-fluorophenyl)-4-hydroxycoumarin.
Visualizations
Caption: Synthesis of the Fluoroquinolone Core.
Caption: Synthesis of a Fluorinated Pyrazolone.
Caption: Synthesis of a Fluorinated Coumarin.
Caption: Fluoroquinolone Mechanism of Action.
Disclaimer: The provided experimental protocols are representative examples and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented is based on analogous reactions and should be considered as an estimation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arabjchem.org [arabjchem.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. These application notes provide a detailed protocol and relevant data for the Suzuki coupling reaction involving Methyl 3-fluorobenzoylacetate, a versatile building block for the synthesis of various fluorinated aromatic compounds. Due to the limited availability of a specific, published protocol for this substrate, the following methodology is a representative procedure based on established methods for the closely related α-arylation of β-keto esters.
Reaction Principle
The Suzuki coupling of this compound with an aryl boronic acid is hypothesized to proceed via a palladium-catalyzed cross-coupling of the enolate of the β-ketoester with the aryl boronic acid. The reaction is facilitated by a base, which is crucial for both the formation of the active palladium catalyst and the transmetalation step. The choice of a suitable base is critical to ensure the deprotonation of the β-ketoester without promoting undesirable side reactions.
Experimental Workflow
The general experimental workflow for the Suzuki coupling of this compound is depicted below.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Representative Quantitative Data
| Entry | Fluorinated Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-3-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 95 |
| 4 | 2-Bromo-5-fluorotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 10 | 90 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH/H₂O (3:1) | 80 | 24 | 85 |
Note: The data presented in this table is compiled from various sources for illustrative purposes and represents the coupling of fluorinated aryl halides, not this compound directly. Yields are for isolated products and are highly dependent on the specific substrates and reaction conditions.
Detailed Experimental Protocol: A Representative Method
This protocol is a generalized procedure for the α-arylation of this compound via a Suzuki-Miyaura type coupling reaction. Optimization may be required for specific aryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv)
-
Anhydrous, degassed toluene
-
1 M HCl solution
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (10 mol%). Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent). Stir the mixture at room temperature for 10 minutes.
-
Addition of Reagents: To the catalyst mixture, add the aryl boronic acid (1.5 equiv) and this compound (1.0 equiv).
-
Base Addition: In a separate flask, dissolve NaHMDS (1.2 equiv) in anhydrous, degassed toluene. Add the NaHMDS solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl boronic acid.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-(aryl)-3-fluoro-3-oxopropanoate.
Signaling Pathway and Logical Relationships
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases like NaHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always perform reactions in a fume hood and be aware of the potential hazards of all chemicals used.
Application Notes: Condensation Reactions of Methyl 3-fluorobenzoylacetate with Amines and Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluorobenzoylacetate is a highly versatile 1,3-dicarbonyl compound that serves as a critical starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, making it a valuable precursor in medicinal chemistry and drug discovery.[1] This document provides detailed protocols and application notes for two key transformations of this compound: its condensation with primary amines to yield β-enaminones and its cyclocondensation with hydrazines to produce biologically active pyrazolone derivatives.
β-enaminones are important synthetic intermediates, utilized in the construction of various nitrogen-containing heterocycles.[2] Pyrazoles and their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] The Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is a classic and efficient method for creating this important heterocyclic core.[5][6]
Condensation Reaction with Primary Amines: Synthesis of β-Enaminones
The reaction of this compound with primary amines results in the formation of methyl 3-amino-3-(3-fluorophenyl)acrylate derivatives, commonly known as β-enaminones. This reaction involves the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. These products are stable, conjugated systems and serve as versatile building blocks for more complex heterocyclic systems.[7]
General Reaction Scheme: this compound + Primary Amine → Methyl 3-(alkyl/arylamino)-3-(3-fluorophenyl)acrylate
Caption: Condensation of this compound with a primary amine.
Experimental Protocol: Synthesis of Methyl 3-anilino-3-(3-fluorophenyl)acrylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.96 g, 10 mmol).
-
Reagent Addition: Add toluene (40 mL), aniline (0.93 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 g).
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure β-enaminone product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative β-Enaminone Synthesis
| Amine (R-NH₂) | Product | Typical Yield (%) | Physical State |
| Aniline | Methyl 3-anilino-3-(3-fluorophenyl)acrylate | 85-95 | Crystalline Solid |
| 4-Methoxyaniline | Methyl 3-((4-methoxyphenyl)amino)-3-(3-fluorophenyl)acrylate | 88-96 | Crystalline Solid |
| Benzylamine | Methyl 3-(benzylamino)-3-(3-fluorophenyl)acrylate | 80-90 | Crystalline Solid |
| Cyclohexylamine | Methyl 3-(cyclohexylamino)-3-(3-fluorophenyl)acrylate | 75-85 | Oil / Low-melting solid |
Cyclocondensation with Hydrazines: Synthesis of Pyrazolones
The Knorr pyrazole synthesis provides a direct route to 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one and its N-substituted derivatives.[8] The reaction proceeds via a cyclocondensation mechanism where the hydrazine reacts with both carbonyl groups of the β-ketoester.[5] These pyrazolone scaffolds are prevalent in many commercially available drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
General Reaction Scheme: this compound + Hydrazine → 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one
References
- 1. mdpi.com [mdpi.com]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Cyclization of Methyl 3-fluorobenzoylacetate Derivatives for the Synthesis of Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the cyclization of methyl 3-fluorobenzoylacetate derivatives, a key step in the synthesis of fluorinated quinolone scaffolds. Quinolones, particularly their fluorinated analogs, represent a significant class of antibacterial agents.[1][2] The introduction of a fluorine atom at specific positions of the quinolone nucleus has been a major advancement, conferring broad and potent antimicrobial activity.[2] This protocol outlines a common synthetic route, the Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization and subsequent saponification to yield the desired fluorinated quinolone core. The methodologies described herein are foundational for researchers engaged in the discovery and development of new antibacterial agents.
Introduction
The cyclization of β-ketoesters is a fundamental transformation in organic synthesis, enabling the construction of a wide variety of heterocyclic compounds.[3][4] In the context of medicinal chemistry, the synthesis of quinolones from β-ketoesters has been a subject of intense research due to their significant therapeutic applications.[5] The core structure of quinolones is typically formed through a cyclization process, and modifications to this scaffold have led to the development of multiple generations of potent antibiotics.[5]
The incorporation of fluorine into the quinolone structure has been shown to dramatically enhance antibacterial activity and improve pharmacokinetic properties.[2] Specifically, a fluorine atom at the 6-position is a common feature in many commercially successful fluoroquinolone antibiotics.[2] this compound is a valuable precursor for the synthesis of quinolones with a fluorine substituent on the benzene ring, which upon cyclization, can lead to novel fluoroquinolone analogs.
This protocol details the cyclization of a this compound derivative with an aniline, followed by intramolecular cyclization to form the quinolone ring system. This process is a variation of the well-established Gould-Jacobs reaction.
Reaction Scheme
The overall reaction scheme for the cyclization of a this compound derivative with an aniline to form a 4-hydroxyquinolone is depicted below. This is a two-step process involving an initial condensation followed by a high-temperature intramolecular cyclization.
Caption: General reaction scheme for the synthesis of a 7-fluoro-4-hydroxyquinolone derivative.
Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
Materials and Equipment
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Dowtherm A (or other high-boiling solvent like diphenyl ether)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and Dean-Stark trap
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Apparatus for filtration under reduced pressure (Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
Step 1: Condensation to form the Enamine Intermediate
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq) and the desired aniline (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the condensation.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization to the Quinolone Core
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring. Caution: This step should be performed in a well-ventilated fume hood as the reaction is exothermic and involves high temperatures.
-
Maintain the reaction at 250 °C for the recommended time (typically 15-30 minutes, but may require optimization). The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully add a non-polar solvent like hexane to precipitate the crude quinolone product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Step 3: Saponification and Acidification (Optional, for 4-quinolone-3-carboxylic acid)
Note: The product from Step 2 is a 4-hydroxyquinolone. For many applications, the corresponding 4-quinolone-3-carboxylic acid is desired. This requires starting with a different β-ketoester derivative (e.g., diethyl (3-fluorobenzoyl)malonate) and subsequent hydrolysis and decarboxylation steps.
If the ester group at the 3-position is desired to be hydrolyzed to a carboxylic acid:
-
Suspend the crude quinolone from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is acidic, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table provides representative data for the synthesis of a fluorinated quinolone derivative. Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-chloroaniline | Enamine Intermediate | Toluene | 110 | 4 | >95 (crude) |
| 2 | Enamine Intermediate | - | 6-Chloro-7-fluoro-4-hydroxy-2-phenylquinoline | Dowtherm A | 250 | 0.5 | 75 |
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of a fluorinated quinolone derivative.
References
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclization reactions leading to beta-hydroxyketo esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives from Methyl 3-fluorobenzoylacetate. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antifungal properties. The introduction of a fluorine atom can further enhance the pharmacological profile of these molecules.[1][2][3] This document outlines the chemical synthesis, characterization, and potential applications of the resulting fluorinated pyrazole derivatives.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have attracted considerable attention in the field of drug discovery. Their five-membered ring structure containing two adjacent nitrogen atoms serves as a versatile pharmacophore. The incorporation of a fluorine atom into the phenyl ring of the pyrazole precursor, this compound, can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] This often leads to enhanced therapeutic efficacy. The primary synthetic route described herein involves the cyclocondensation reaction of this compound, a β-keto ester, with hydrazine derivatives. This method is a well-established and efficient way to construct the pyrazole ring. The resulting 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one is a key intermediate that can be further functionalized to generate a library of novel pyrazole-based compounds for screening and development.
Key Applications
-
Drug Discovery and Development: The synthesized pyrazole derivatives can serve as building blocks for the development of new therapeutic agents targeting various diseases.
-
Agrochemicals: Pyrazole derivatives are also utilized in the agricultural sector as herbicides and insecticides.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate. The data is based on analogous reactions reported in the literature.
| Parameter | Expected Value |
| Yield | 85% - 95% |
| Melting Point | 150 - 160 °C |
| Molecular Formula | C₉H₇FN₂O |
| Molecular Weight | 178.17 g/mol |
| ¹H-NMR (DMSO-d₆, ppm) | δ 10.5 (s, 1H, NH), δ 7.2-7.6 (m, 4H, Ar-H), δ 3.4 (s, 2H, CH₂) |
| ¹³C-NMR (DMSO-d₆, ppm) | δ 170.0 (C=O), δ 162.5 (d, J=243 Hz, C-F), δ 155.0 (C=N), δ 131.0 (d, J=8 Hz), δ 123.0, δ 115.0 (d, J=21 Hz), δ 113.0 (d, J=23 Hz), δ 40.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3400 (N-H), 1710 (C=O, keto), 1620 (C=N), 1250 (C-F) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate.
Synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Crystallizing dish
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol, 80% solution) dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into a crystallizing dish and allow it to cool in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5(4H)-one.
Signaling Pathway (Hypothetical Antimicrobial Action)
Caption: Hypothetical mechanism of antimicrobial action for a fluorinated pyrazole derivative.
References
- 1. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Knorr Pyrrole Synthesis of Substituted Pyrroles using Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, providing a reliable method for the preparation of substituted pyrroles. This reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound. Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyrroles attractive targets for novel therapeutic agents.
These application notes provide a detailed protocol for the Knorr pyrrole synthesis using methyl 3-fluorobenzoylacetate as the β-dicarbonyl component. A common and effective variation of the Knorr synthesis involves the in situ formation of the requisite α-amino ketone from the corresponding β-ketoester. In this proposed protocol, one equivalent of this compound is converted to its α-oximino derivative, which is then reduced with zinc in acetic acid to the α-amino ketone. This reactive intermediate immediately condenses with a second equivalent of this compound to yield the target substituted pyrrole.
Reaction Principle and Mechanism
The Knorr pyrrole synthesis proceeds through the condensation of an α-amino ketone with a β-ketoester. In this specific application, the α-amino ketone, 2-amino-1-(3-fluorophenyl)ethan-1-one, is generated in situ from this compound. The general mechanism involves the following key steps:
-
Nitrosation: One equivalent of this compound is treated with a nitrosating agent, typically sodium nitrite in acetic acid, to form the α-oximino-β-ketoester.
-
Reduction: The α-oximino group is reduced to an amine using a reducing agent, such as zinc dust in acetic acid, to form the unstable α-amino ketone.
-
Condensation and Cyclization: The freshly formed α-amino ketone condenses with a second equivalent of this compound. The initial condensation forms an enamine intermediate, which then undergoes intramolecular cyclization.
-
Dehydration and Aromatization: The cyclic intermediate eliminates water to form the final, stable aromatic pyrrole ring.
Data Presentation
The following table summarizes the expected reactants, reaction conditions, and potential outcomes for the Knorr pyrrole synthesis using this compound. Please note that these are representative values based on typical Knorr synthesis protocols and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 2.0 equivalents | Serves as both the precursor to the α-amino ketone and the active methylene component. |
| Sodium Nitrite | 1.0 equivalent | Used for the nitrosation step. |
| Zinc Dust | 2.0 - 2.5 equivalents | The reducing agent for the conversion of the oxime to the amine. |
| Solvent | ||
| Glacial Acetic Acid | Sufficient volume to dissolve reactants | Acts as both the solvent and a catalyst for the reaction. |
| Reaction Conditions | ||
| Nitrosation Temperature | 0 - 10 °C | This reaction is typically exothermic and requires cooling to control the reaction rate. |
| Reduction/Condensation Temp. | Room temperature to 80 °C | The reaction is often initiated at room temperature and may be heated to drive it to completion. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). |
| Product | ||
| Expected Product | Methyl 4-(3-fluorobenzoyl)-5-(3-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | The structure of the final product. |
| Expected Yield | 60 - 80% | This is an estimated yield and can vary based on the specific reaction conditions and purification. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Knorr pyrrole synthesis using this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Zinc dust (activated)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Nitrosation of this compound:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred solution of this compound, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
In situ Reduction and Condensation:
-
To the same flask containing the α-oximino-β-ketoester, add a second equivalent of this compound (1.0 eq).
-
While stirring vigorously, add activated zinc dust (2.0-2.5 eq) portion-wise to the reaction mixture. The addition of zinc is exothermic, and the temperature should be monitored. Allow the reaction temperature to rise to room temperature.
-
After the initial exothermic reaction subsides, heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it over a mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted pyrrole.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism of the Knorr pyrrole synthesis with this compound.
Caption: General experimental workflow for the Knorr pyrrole synthesis.
Application Notes and Protocols for Hantzsch Pyridine Synthesis with Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the Hantzsch pyridine synthesis utilizing Methyl 3-fluorobenzoylacetate as the β-ketoester component. This reaction is a versatile method for the synthesis of 1,4-dihydropyridine (DHP) scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The introduction of a fluorine atom via this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Introduction
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine.[1][2] This initial product can then be oxidized to the corresponding pyridine derivative.[2] The reaction is renowned for its efficiency in constructing complex heterocyclic structures in a single step.[3] The use of this compound as the β-ketoester allows for the incorporation of a fluorinated phenyl group at the 3- and 5-positions of the resulting dihydropyridine ring, a structural motif of interest in drug discovery for its potential to enhance metabolic stability and binding affinity.
Reaction Scheme
The overall reaction for the Hantzsch synthesis using this compound, a generic aldehyde, and ammonium acetate is depicted below:
Quantitative Data
The following table summarizes representative, hypothetical yields for the Hantzsch synthesis of various 1,4-dihydropyridines using this compound and different aldehydes under optimized reaction conditions. This data is illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the aldehyde.
| Entry | Aldehyde (R-CHO) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Dimethyl 2,6-bis(3-fluorophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₉H₂₃F₂NO₄ | 499.50 | 85 |
| 2 | 4-Chlorobenzaldehyde | Dimethyl 4-(4-chlorophenyl)-2,6-bis(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₉H₂₂ClF₂NO₄ | 533.94 | 82 |
| 3 | 4-Methoxybenzaldehyde | Dimethyl 2,6-bis(3-fluorophenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₃₀H₂₅F₂NO₅ | 529.52 | 88 |
| 4 | Formaldehyde | Dimethyl 2,6-bis(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₃H₁₉F₂NO₄ | 423.40 | 75 |
| 5 | Isobutyraldehyde | Dimethyl 2,6-bis(3-fluorophenyl)-4-isopropyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₆H₂₅F₂NO₄ | 465.48 | 78 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of Dimethyl 2,6-bis(3-fluorophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Entry 1 from the table) as a representative example.
Materials:
-
This compound (2.0 mmol, 392.3 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (5 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Extraction (if no precipitate forms): If no solid precipitates, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch pyridine synthesis.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of 1,4-dihydropyridines via the Hantzsch reaction.
Caption: Experimental Workflow for Hantzsch Synthesis.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Hantzsch pyridine synthesis using this compound provides an effective route to novel fluorinated 1,4-dihydropyridines. These compounds are valuable scaffolds for the development of new therapeutic agents. The provided protocol offers a reliable method for the synthesis and purification of these target molecules. Further optimization of reaction conditions, such as solvent, temperature, and catalyst, may lead to improved yields and reaction times. Modern techniques such as microwave-assisted synthesis could also be explored to accelerate the reaction.[4]
References
Application Notes and Protocols: Biginelli Reaction of Methyl 3-fluorobenzoylacetate for Dihydropyrimidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, specifically utilizing Methyl 3-fluorobenzoylacetate as the β-ketoester component. The Biginelli reaction is a one-pot, three-component condensation that offers an efficient pathway to a diverse range of biologically active heterocyclic compounds.[1][2] Dihydropyrimidinones are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] The introduction of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These application notes will serve as a comprehensive guide for researchers interested in synthesizing and exploring the potential of novel fluorinated dihydropyrimidinones.
Introduction
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a cornerstone of multicomponent reactions in organic synthesis.[1] It typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones or their corresponding thiones.[1][4] The resulting DHPM scaffold is a privileged structure found in numerous biologically active compounds and natural products.[5]
The incorporation of fluorine into pharmacologically active molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This protocol focuses on the use of this compound in the Biginelli reaction to synthesize 4-(aryl)-5-(3-fluorobenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, a novel class of fluorinated DHPMs with potential therapeutic applications.
Applications in Drug Development
Dihydropyrimidinone derivatives have a broad spectrum of biological activities, making them attractive candidates for drug development. Some key therapeutic areas include:
-
Anticancer Agents: Certain DHPMs, like Monastrol, are known inhibitors of mitotic kinesin Eg5, a target for cancer chemotherapy.[6] The synthesized fluorinated DHPMs can be screened for similar or enhanced cytotoxic activities against various cancer cell lines.[7]
-
Calcium Channel Blockers: DHPMs are structurally similar to dihydropyridine calcium channel blockers like nifedipine and have shown potential as cardiovascular agents.[8]
-
Antiviral and Antibacterial Agents: The pyrimidine core is a fundamental component of nucleic acids, and its analogs often exhibit antimicrobial properties.[9]
-
Anti-inflammatory Agents: Several DHPM derivatives have demonstrated significant anti-inflammatory activity.[3]
Experimental Protocols
General Biginelli Reaction Protocol
This protocol describes a general method for the synthesis of dihydropyrimidinones using this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Urea
-
Ethanol (or other suitable solvent like acetonitrile)
-
Catalyst (e.g., concentrated HCl, Lewis acids like Yb(OTf)₃, or a heterogeneous acid catalyst)[2][4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea (1.5 mmol).[10][11]
-
Add a catalytic amount of a suitable acid catalyst (e.g., 3-4 drops of concentrated HCl or 5 mol% of a Lewis acid).
-
The reaction mixture is then heated to reflux with constant stirring.[10][11] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-F).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.[12][13]
-
Mass Spectrometry: To confirm the molecular weight of the product.[12]
Data Presentation
The following tables summarize typical reaction parameters and expected data for the Biginelli reaction of various aromatic aldehydes with this compound and urea. Please note that these are representative examples, and actual results may vary depending on the specific reaction conditions and catalyst used.
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | HCl | Ethanol | 4 - 6 | 85 - 95 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 2 - 4 | 90 - 98 |
| 4-Methoxybenzaldehyde | HCl | Ethanol | 5 - 7 | 80 - 90 |
| 3-Nitrobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 3 - 5 | 88 - 96 |
Table 1: Representative Reaction Conditions and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Phenyl-5-(3-fluorobenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | C₁₈H₁₅FN₂O₂ | 310.33 | 210-212 |
| 4-(4-Chlorophenyl)-5-(3-fluorobenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | C₁₈H₁₄ClFN₂O₂ | 344.77 | 225-227 |
| 4-(4-Methoxyphenyl)-5-(3-fluorobenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | C₁₉H₁₇FN₂O₃ | 340.35 | 205-207 |
| 4-(3-Nitrophenyl)-5-(3-fluorobenzoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | C₁₈H₁₄FN₃O₄ | 355.32 | 230-232 |
Table 2: Physicochemical Data of Synthesized Dihydropyrimidinones
Visualizations
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 8. sennosbiotech.com [sennosbiotech.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 11. redalyc.org [redalyc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-fluorobenzoylacetate by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude Methyl 3-fluorobenzoylacetate using column chromatography. Below you will find troubleshooting guides in a question-and-answer format, a summary of typical experimental data, a detailed experimental protocol, and a visual troubleshooting workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is running as a broad streak or as two very close spots on the TLC plate. What is happening?
A1: This is a common observation for β-ketoesters like this compound and is often due to keto-enol tautomerism. The compound exists as two rapidly interconverting isomers (the keto and enol forms) which can have slightly different polarities, leading to streaking or the appearance of two spots on the TLC plate. This interconversion can be facilitated by the slightly acidic nature of the silica gel. It is generally not possible to separate the two tautomers by standard silica gel chromatography as they will continue to interconvert on the column.[1] The goal of the purification is to separate the compound (as a mixture of tautomers) from other impurities.
Q2: I'm having trouble getting good separation between my product and a close-running impurity. What can I do?
A2: Achieving good separation can be challenging. Here are a few troubleshooting steps:
-
Optimize the Solvent System: The choice of solvent is critical.[2] A good starting point is a mixture of hexane and ethyl acetate. Based on similar compounds like methyl 3-nitrobenzoate, a ratio of around 8:2 hexane/ethyl acetate should give an Rf value in the optimal range of 0.2-0.4 for the product.[3] You can fine-tune this ratio by running multiple TLCs with slightly different solvent compositions (e.g., 9:1, 8.5:1.5, 7:3 hexane/ethyl acetate) to maximize the separation between your product and the impurity.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation of closely running compounds.
-
Consider a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, you could try a different solvent system, such as dichloromethane/methanol for more polar compounds.[4]
Q3: My product is not eluting from the column, even when I increase the polarity of the solvent.
A3: There are several potential reasons for this:
-
Compound Decomposition: The compound may be unstable on silica gel.[5] To test for this, you can spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.
-
Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not accidentally used a solvent that is too non-polar.
-
Compound is Very Polar: If your compound is highly polar, it may require a more polar solvent system to elute. You could try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For very polar compounds, a solvent system like 5% methanol in dichloromethane may be necessary.[4]
Q4: The purified product is still impure after column chromatography. What went wrong?
A4: This can happen for a few reasons:
-
Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap, leading to impure fractions. A general rule of thumb is to use about 30-50g of silica gel for every 1g of crude material.
-
Fractions Collected were too Large: Collecting smaller fractions can allow for better separation of the desired product from impurities.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels for the solvent and sample to travel down, leading to poor separation. Ensure the column is packed uniformly.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are estimates based on compounds with similar structures and should be optimized for your specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard silica gel for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system for moderately polar compounds.[4] |
| Recommended Solvent Ratio | Start with 8:2 (Hexane:Ethyl Acetate) | Adjust based on TLC analysis to achieve an Rf of 0.2-0.4.[3] |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
| Elution Method | Isocratic or Gradient | Isocratic elution with the optimized solvent system is often sufficient. A shallow gradient may improve separation of close-running impurities. |
| Typical Yield | 80-95% | Highly dependent on the purity of the crude material and the success of the chromatography. |
| Expected Purity | >95% | Can be assessed by NMR, GC-MS, or HPLC. |
Experimental Protocol
This protocol provides a general procedure for the purification of crude this compound by flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.[1]
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, this can be achieved by applying gentle pressure with a pump or inert gas.
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
4. Analysis of Fractions:
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Spot a small amount of each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure product.
5. Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, melting point).
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Recrystallization techniques for obtaining pure Methyl 3-fluorobenzoylacetate
Attention Researchers, Scientists, and Drug Development Professionals: This guide provides critical information regarding the purification of Methyl 3-fluorobenzoylacetate. Initial assessments indicate that this compound is likely a liquid at room temperature, rendering recrystallization an unsuitable purification method. This support center provides a detailed guide to the appropriate purification technique: vacuum distillation .
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization not a suitable technique for purifying this compound?
A1: Recrystallization is a purification technique used for solid compounds. It relies on the principle of dissolving an impure solid in a hot solvent and then allowing the pure compound to crystallize as the solution cools, leaving impurities behind in the solution. Since this compound is a liquid at room temperature, it cannot be purified by this method. The related compound, Methyl 4-fluorobenzoylacetate, is documented as a liquid, which strongly suggests the 3-fluoro isomer shares this physical state.
Q2: What is the recommended method for purifying liquid organic compounds like this compound?
A2: The standard and most effective method for purifying a liquid compound from non-volatile impurities or from a mixture of liquids with different boiling points is distillation . For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to lower the boiling point to a safer temperature.
Q3: What are the primary impurities expected in crude this compound?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 3-fluorobenzoic acid, methanol), reaction byproducts, and residual solvents used in the synthesis or workup.
Q4: How can I assess the purity of this compound after purification?
A4: The purity of the distilled product can be assessed using several analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp, single peak in a GC or HPLC chromatogram and a clean NMR spectrum are indicative of high purity.
Troubleshooting Guide for Vacuum Distillation
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Product Distilling Over | - The vacuum is not low enough. - The heating temperature is too low. - There is a leak in the distillation apparatus. | - Ensure all joints are properly sealed with vacuum grease. - Check the vacuum pump for proper function. - Gradually and carefully increase the heating mantle temperature. |
| "Bumping" or Uncontrolled Boiling | - The liquid is being heated too quickly or unevenly. - Lack of a boiling aid. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Product Decomposes in the Distillation Flask | - The heating temperature is too high, even under vacuum. | - Use a lower vacuum to further decrease the boiling point. - Ensure the heating mantle is not set to an excessively high temperature. |
| Distillate is Cloudy | - Co-distillation with water. | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Crude Product:
-
Ensure the crude this compound is free of any aqueous phase from the reaction workup.
-
Dry the crude liquid over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and then filter to remove the drying agent.
2. Assembly of the Vacuum Distillation Apparatus:
-
Assemble a standard vacuum distillation apparatus as shown in the workflow diagram below.
-
Use a round-bottom flask of an appropriate size for the volume of crude product.
-
Ensure all glass joints are lightly greased with vacuum grease to ensure a good seal.
3. Distillation Process:
-
Place the dried crude product and a magnetic stir bar into the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of this compound at that specific pressure.
-
Discard any initial distillate (forerun) that comes over at a lower temperature, as this may contain volatile impurities.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and the charring of any high-boiling impurities.
4. Product Characterization:
-
Analyze the collected fraction(s) for purity using appropriate analytical methods (GC, HPLC, NMR).
Experimental Workflow and Troubleshooting Logic
Common side products in the synthesis of Methyl 3-fluorobenzoylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-fluorobenzoylacetate. The primary synthesis route is the crossed Claisen condensation of methyl 3-fluorobenzoate and methyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the base-catalyzed condensation of methyl 3-fluorobenzoate with methyl acetate.[1][2][3] Methyl 3-fluorobenzoate, which lacks α-hydrogens, serves as the electrophile, while methyl acetate, which possesses acidic α-hydrogens, acts as the nucleophile after being deprotonated by a strong base.[2][4]
Q2: What are the typical starting materials and reagents for this synthesis?
The key reagents for the synthesis of this compound via crossed Claisen condensation are:
-
Methyl 3-fluorobenzoate: The electrophilic ester.
-
Methyl acetate: The enolizable ester that forms the nucleophile.
-
A strong base: Sodium methoxide (NaOMe) is commonly used. It is crucial to use an alkoxide base that matches the alcohol portion of the esters to prevent transesterification side reactions.[3]
-
Anhydrous solvent: A dry, aprotic solvent such as toluene or tetrahydrofuran (THF) is typically used to prevent hydrolysis of the esters and the base.
-
Acidic workup: A dilute acid (e.g., aqueous HCl or H₂SO₄) is used to neutralize the reaction mixture and protonate the resulting β-keto ester enolate.
Q3: What are the common side products and impurities I might encounter?
Several side products and impurities can form during the synthesis. The most common ones include:
-
Methyl acetoacetate: This results from the self-condensation of methyl acetate.[2]
-
Unreacted starting materials: Incomplete reaction will leave residual methyl 3-fluorobenzoate and methyl acetate.
-
3-Fluorobenzoic acid and Acetic acid: These can form if moisture is present in the reaction, leading to the hydrolysis of the starting esters.
-
Sodium salt of this compound: The product exists as its sodium salt before the acidic workup. Incomplete neutralization will result in this salt being present in the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Self-condensation of methyl acetate is dominating. 2. Incomplete reaction. 3. Hydrolysis of esters due to moisture. | 1. To minimize self-condensation, slowly add methyl acetate to a mixture of methyl 3-fluorobenzoate and the base.[2] This keeps the concentration of the enolizable ester low at any given time.2. Ensure a stoichiometric amount of a strong, dry base is used. The reaction is driven to completion by the final deprotonation of the β-keto ester product.[5][6] Consider increasing the reaction time or temperature moderately.3. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Product is an oil and does not solidify | Presence of significant impurities, particularly unreacted starting materials or methyl acetoacetate. | 1. Purify the crude product using column chromatography.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at low temperature. |
| Broad melting point range of the purified product | The product is still impure. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).2. Perform a second purification step, such as column chromatography. |
| Presence of carboxylic acid impurities in the final product | Incomplete removal of acidic byproducts during workup. | 1. Wash the organic layer with a saturated sodium bicarbonate solution during the extraction process to remove acidic impurities.2. Ensure the final product is thoroughly washed and dried. |
Summary of Potential Side Products
| Side Product / Impurity | Chemical Formula | Molar Mass ( g/mol ) | Reason for Formation |
| Methyl acetoacetate | C₅H₈O₃ | 116.12 | Self-condensation of methyl acetate.[2] |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | Unreacted starting material. |
| Methyl acetate | C₃H₆O₂ | 74.08 | Unreacted starting material. |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | Hydrolysis of methyl 3-fluorobenzoate. |
| Acetic acid | C₂H₄O₂ | 60.05 | Hydrolysis of methyl acetate. |
Experimental Protocol: Crossed Claisen Condensation for this compound
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous toluene (or THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add sodium methoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Esters: To the stirred suspension of sodium methoxide, add methyl 3-fluorobenzoate. In the addition funnel, place a solution of methyl acetate in anhydrous toluene.
-
Reaction: Slowly add the methyl acetate solution to the reaction mixture over a period of 1-2 hours. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for the synthesis of Methyl 3-fluorobenzoylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-fluorobenzoylacetate. This resource is intended for researchers, scientists, and professionals in drug development to assist in diagnosing and resolving common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through a Claisen condensation reaction.[1][2][3] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[1][4] In this specific synthesis, methyl 3-fluorobenzoate would react with methyl acetate in the presence of a suitable base like sodium methoxide.
Q2: What are the critical safety precautions to take during this synthesis?
A2: The synthesis of this compound involves hazardous materials. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling strong bases like sodium methoxide or sodium hydride with extreme care, as they are corrosive and can react violently with water.
-
Using anhydrous solvents, as the strong bases used are water-sensitive.
-
Being aware of the flammability of organic solvents like methanol and toluene.
Q3: What are the typical yields and purity I can expect for a Claisen condensation?
A3: Yields and purity are highly dependent on the specific reaction conditions, the purity of the starting materials, and the effectiveness of the purification method. With optimized protocols for Claisen condensations, it is generally possible to achieve good to high yields. Purity of >97% is often achievable after purification steps like column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Base: The strong base (e.g., sodium methoxide, sodium hydride) may have degraded due to exposure to moisture or air. | - Use fresh, unopened base or test the activity of the existing base. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester drives the reaction to completion.[1][4] | - Use at least one full equivalent of the strong base relative to the ester that will be deprotonated (methyl acetate). | |
| Wet Solvents or Reagents: Water in the reaction will quench the strong base and inhibit the formation of the necessary enolate. | - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent before use. - Ensure starting esters are dry. | |
| Formation of Side Products | Self-Condensation of Methyl 3-fluorobenzoate: If methyl 3-fluorobenzoate can form an enolate, it may react with itself. However, it lacks alpha-protons, making this unlikely. | - This is generally not an issue for this specific reaction as methyl 3-fluorobenzoate cannot be enolized. |
| Hydrolysis of Esters: If there is water present, the strong base can promote the hydrolysis of the starting esters or the final product into carboxylic acids.[5] | - Strictly maintain anhydrous conditions. - During the workup, ensure the quenching and extraction steps are performed efficiently to minimize contact time with aqueous base. | |
| Difficult Purification | Similar Polarity of Starting Material and Product: Unreacted methyl 3-fluorobenzoate may have a similar polarity to the product, making separation by column chromatography challenging. | - Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Oily Product That Won't Solidify: The product may be an oil at room temperature, or impurities may be preventing crystallization. | - Attempt purification by vacuum distillation if the product is thermally stable. - Try co-distillation with a high-boiling, non-polar solvent to remove impurities. - If attempting recrystallization, try a variety of solvent systems (e.g., hexane/ethyl acetate, pentane/ether). |
Experimental Protocols
General Protocol for Claisen Condensation Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate (anhydrous)
-
Sodium methoxide or Sodium hydride (as a dispersion in mineral oil)
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl Ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add the anhydrous solvent.
-
Carefully add the strong base (e.g., sodium methoxide or sodium hydride) to the solvent. If using sodium hydride, wash the mineral oil away with dry hexanes.
-
-
Reaction:
-
In the dropping funnel, prepare a mixture of methyl 3-fluorobenzoate and anhydrous methyl acetate.
-
Slowly add the ester mixture to the stirred suspension of the base at a controlled temperature (this may range from 0 °C to reflux, depending on the chosen base and solvent; optimization is key).
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to drive the reaction to completion. Monitor the reaction progress using TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6). Be cautious as gas evolution may occur if sodium hydride was used.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Troubleshooting low yields in Methyl 3-fluorobenzoylacetate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of Methyl 3-fluorobenzoylacetate. The primary synthesis route discussed is the crossed Claisen condensation between methyl 3-fluorobenzoate and methyl acetate.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in a Claisen condensation are often traced back to a few critical factors. The most common issues include the presence of moisture, improper stoichiometry or reactivity of the base, suboptimal reaction temperatures, and impure starting materials. Since the reaction relies on the formation of a sensitive enolate anion, even small deviations in reaction conditions can dramatically impact the outcome.
Q2: How critical is the choice of base, and what are the best practices for its use?
The choice and handling of the base are paramount. The base must be strong enough to deprotonate methyl acetate (pKa ≈ 25) but should not readily engage in side reactions like nucleophilic substitution with the esters.[1]
-
Recommended Bases: Sodium methoxide (NaOMe) and sodium hydride (NaH) are commonly used. Sodium methoxide is often chosen because it regenerates the methoxide leaving group, preventing transesterification.[1]
-
Stoichiometry: A full stoichiometric equivalent of the base is required. The final step of the Claisen condensation involves the deprotonation of the product, the β-keto ester (pKa ≈ 11). This is the thermodynamic driving force of the reaction. Using a catalytic amount of base will result in a low yield as the equilibrium will not be driven towards the product.[1]
-
Handling: Strong bases like NaH and NaOMe are highly sensitive to moisture and air. Ensure they are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the base, reducing its effective concentration and halting the reaction.
Q3: My reaction isn't proceeding to completion. Could my reagents or solvent be the issue?
Absolutely. The purity and dryness of all reagents and solvents are crucial for success.
-
Solvent Purity: The reaction should be conducted under strictly anhydrous (dry) conditions. Solvents like toluene or THF must be thoroughly dried before use. The presence of water will consume the strong base needed for the reaction.
-
Reagent Purity: Ensure the starting materials, methyl 3-fluorobenzoate and methyl acetate, are pure. Impurities can interfere with the reaction. It is good practice to distill liquid starting materials before use if their purity is uncertain.
-
Methyl Acetate: Use a slight excess of methyl acetate, as it serves as both the nucleophile precursor and a solvent. However, a very large excess is typically not necessary.
Q4: What are the likely side reactions that could be lowering my yield?
Several side reactions can compete with the desired Claisen condensation:
-
Self-Condensation of Methyl Acetate: The methyl acetate enolate can react with another molecule of methyl acetate to form methyl acetoacetate. This is a common side reaction that consumes your nucleophile.
-
Hydrolysis: If any water is present in the reaction mixture or during workup, it can hydrolyze the starting material esters or the final β-keto ester product.
-
Transesterification: If a base like sodium ethoxide is used with methyl esters, transesterification can occur, leading to a mixture of products. It is best to use a base with an alkoxide that matches the ester's alcohol portion (e.g., sodium methoxide for methyl esters).[1]
Q5: How should I properly perform the reaction workup and purification?
A careful workup is critical to isolate the product and avoid decomposition.
-
Quenching: The reaction is typically quenched by pouring it into an acidic solution (e.g., dilute HCl or H₂SO₄) at a low temperature (0-5 °C). This step neutralizes any remaining base and protonates the enolate of the β-keto ester product.[1]
-
Extraction: After quenching, the product is extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.
-
Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts. A wash with a dilute sodium bicarbonate solution can also be used to ensure all acid is neutralized.
-
Purification: The final product is typically purified by vacuum distillation. Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is also an effective method for achieving high purity.[2]
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on Yield
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaOMe (1.1) | Toluene | 60-70 | 80-90% | Good solubility and reactivity. Matching alkoxide prevents transesterification. |
| 2 | NaH (1.1) | Toluene/THF | 60-70 | 75-85% | Effective, but requires careful handling (gas evolution). No risk of transesterification. |
| 3 | NaOEt (1.1) | Toluene | 60-70 | 50-70% | Potential for transesterification with methyl esters, leading to mixed products and lower yield of the desired product. |
| 4 | NaOMe (0.5) | Toluene | 60-70 | < 20% | Insufficient base to drive the reaction equilibrium forward by deprotonating the product. |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaOMe | Toluene | 65 | 85% | Good balance of reaction rate and minimal side reactions. |
| 2 | NaOMe | THF | 65 (Reflux) | 75-80% | THF is a common solvent, but toluene may offer better results for this specific substrate. |
| 3 | NaOMe | Toluene | 25 (RT) | Low | Reaction rate is too slow at room temperature for efficient conversion. |
| 4 | NaOMe | Toluene | 100 | 60-70% | Higher temperatures can increase the rate of side reactions, such as self-condensation. |
Experimental Protocol
The following protocol is adapted from patent CN102924429A for the synthesis of this compound.
Materials:
-
Methyl 3-fluorobenzoate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Equip a dry 1000mL four-necked flask with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Initial Charge: Add 200g of toluene and 94g (1.74 mol) of sodium methoxide to the flask.
-
Heating and Reagent Addition: Begin stirring and heat the mixture to 60-70°C. A mixed solution of 100g (0.65 mol) of methyl 3-fluorobenzoate and 144g (1.94 mol) of methyl acetate is added dropwise over 2-3 hours.
-
Reaction: After the addition is complete, add 10g of methanol. Maintain the reaction mixture at 60-70°C and continue stirring for an additional 4 hours.
-
Cooling and Quenching: Cool the reaction mixture to 0-5°C using an ice bath.
-
Acidification: Slowly add a solution of 180g of concentrated hydrochloric acid mixed with 200g of ice water. Control the addition rate to maintain the temperature below 10°C. After addition, stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 100mL portions of ethyl acetate.
-
Combine and Wash: Combine all organic layers. Wash sequentially with 100mL of water and 100mL of saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid. (Reported yield: 85.6%).
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.
References
Removal of unreacted starting materials from Methyl 3-fluorobenzoylacetate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 3-fluorobenzoylacetate. The focus is on the effective removal of unreacted starting materials from the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials in a crude sample of this compound?
A1: Based on the common synthetic route, the Claisen condensation, the most likely unreacted starting materials are Methyl 3-fluorobenzoate and Methyl acetate . A strong base, such as sodium methoxide, is also used in the reaction, and residual basicity may be present if the neutralization step is incomplete.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical methods can be employed to determine the purity of your product and identify the presence of starting materials. The most common are:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To identify characteristic peaks of the product and any unreacted starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components like Methyl acetate and Methyl 3-fluorobenzoate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.
Q3: What is the most effective method for removing unreacted Methyl 3-fluorobenzoate and Methyl acetate?
A3: Fractional distillation under reduced pressure is the most effective method for separating this compound from the lower-boiling unreacted starting materials, Methyl 3-fluorobenzoate and Methyl acetate.
Q4: My purified product is still showing impurities. What could be the reason?
A4: If impurities persist after purification, consider the following:
-
Inefficient Fractional Distillation: The distillation column may not have enough theoretical plates for a clean separation. Ensure slow and steady distillation.
-
Incomplete Work-up: Residual acid or base from the work-up can cause degradation of the product during distillation. Ensure the crude product is properly neutralized and washed before distillation.
-
Thermal Decomposition: Beta-keto esters can be susceptible to thermal decomposition at high temperatures. Distilling under a higher vacuum to lower the boiling point can mitigate this.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of unreacted starting materials from this compound.
| Problem | Possible Cause | Suggested Solution |
| Presence of a low-boiling fraction during distillation before the main product. | This is likely unreacted Methyl acetate and/or Methyl 3-fluorobenzoate. | Collect this fraction separately until the distillation temperature stabilizes at the boiling point of the product. |
| The product has a fruity or sharp odor after purification. | This may indicate the presence of residual Methyl acetate or Methyl 3-fluorobenzoate. | Re-distill the product, ensuring a slow and careful separation of the initial fraction. |
| The crude product is acidic or basic before distillation. | Incomplete neutralization after the reaction quench. | Wash the crude organic layer with a dilute solution of sodium bicarbonate (if acidic) or dilute hydrochloric acid (if basic), followed by a water and brine wash. Dry the organic layer thoroughly before distillation. |
| Low yield of purified product. | 1. Incomplete reaction.2. Loss of product during aqueous work-up.3. Decomposition during distillation. | 1. Optimize reaction conditions (e.g., reaction time, temperature).2. Ensure proper phase separation and perform back-extraction of the aqueous layers.3. Use a lower distillation temperature by applying a higher vacuum. |
Experimental Protocol: Purification by Fractional Distillation
This protocol describes the purification of crude this compound to remove unreacted starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Initiate Distillation: Begin heating the flask gently.
-
Fraction Collection:
-
Carefully monitor the temperature at the distillation head.
-
Collect the initial fraction, which will primarily consist of lower-boiling impurities such as Methyl acetate and Methyl 3-fluorobenzoate.
-
Once the temperature stabilizes at the boiling point of this compound (approximately 115-117 °C at 10 mmHg), change the receiving flask to collect the pure product.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected product fraction for purity using ¹H NMR, GC-MS, or HPLC.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl acetate | 74.08 | 57 |
| Methyl 3-fluorobenzoate | 154.14 | 199-201 |
| This compound | 196.17 | ~115-117 @ 10 mmHg |
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
Stability and storage conditions for Methyl 3-fluorobenzoylacetate
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing Methyl 3-fluorobenzoylacetate in their experiments. Here you will find frequently asked questions and troubleshooting guidance related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage class for similar combustible liquids is often noted as class 10.
Q2: Is this compound sensitive to moisture?
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored or handled with strong oxidizing agents.
Q4: What are the potential signs of degradation of this compound?
A4: Degradation may be indicated by a change in physical appearance (e.g., color change from yellow to brown), a change in purity as determined by analytical methods such as HPLC, or the appearance of new peaks in your analytical chromatogram.
Q5: What are the likely degradation pathways for this compound?
A5: As a β-keto ester, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The ester group can be hydrolyzed to form 3-fluorobenzoylacetic acid and methanol. This can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: While specific oxidative degradation pathways are not documented, the presence of a keto and ester functional group suggests potential susceptibility to strong oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. Photostability testing is recommended for light-sensitive compounds.[4][5]
Troubleshooting Guide
If you suspect that your this compound has degraded or is unstable under your experimental conditions, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber or opaque container. | To prevent potential photodegradation. |
| Moisture | Store in a dry environment, consider using a desiccant. | To prevent hydrolysis of the ester functional group.[2][3] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation. |
| Incompatibilities | Avoid contact with strong oxidizing agents. | To prevent potential oxidative degradation. |
| Container | Keep container tightly closed.[1][2][6][7] | To prevent exposure to moisture and atmospheric components. |
Experimental Protocol: General Guideline for Stability Assessment
For users who wish to perform their own stability studies on this compound under specific experimental conditions, a forced degradation study can provide valuable insights.[2][8]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Forced Degradation Studies:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw samples, neutralize with 1N NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature. At various time points, withdraw samples, neutralize with 1N HCl, and dilute to the initial concentration with the solvent.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature. At various time points, withdraw samples and dilute to the initial concentration with the solvent.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC.
-
Develop an HPLC method that can separate the parent compound from any degradation products. A C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
The stability-indicating method is considered validated if it can successfully separate and quantify the parent compound in the presence of its degradation products.
-
This general protocol can be adapted and optimized based on the specific experimental needs and available analytical instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. skpharmteco.com [skpharmteco.com]
Technical Support Center: HPLC Method for Methyl 3-fluorobenzoylacetate Purity Analysis
This technical support center provides a comprehensive guide for the development and troubleshooting of an HPLC method for analyzing the purity of Methyl 3-fluorobenzoylacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What is a good starting HPLC method for analyzing this compound purity?
A good starting point for method development would be a reversed-phase HPLC method. Given that this compound is a moderately polar aromatic compound, a C18 column is a suitable initial choice.[1]
Proposed Initial HPLC Method Parameters:
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Q2: How can I optimize the mobile phase for better separation of impurities?
Mobile phase optimization is critical for achieving good resolution between the main peak and any impurities.[2] You can adjust the ratio of acetonitrile to water. Increasing the percentage of acetonitrile will generally decrease the retention time of all components, while decreasing it will increase retention. If you observe co-eluting peaks, a gradient elution might be necessary. You can also experiment with methanol as the organic modifier, as it can offer different selectivity for aromatic compounds.[3] The pH of the mobile phase is also a crucial parameter; for acidic compounds like potential impurities, maintaining a low pH (e.g., with 0.1% phosphoric or formic acid) can ensure consistent ionization and improve peak shape.[4]
Q3: What is the rationale for choosing a C18 column?
A C18 (or ODS) column is the most common stationary phase in reversed-phase HPLC and offers good retention for a wide range of organic molecules, including aromatic ketones.[1][5] Its non-polar nature provides effective separation of moderately polar compounds like this compound from both more polar and less polar impurities. For compounds with fluorine substitutions, a fluorinated stationary phase (e.g., PFP) could also be explored as it may offer unique selectivity.[6]
Troubleshooting Common HPLC Issues
Q4: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue.[7] For acidic analytes, it can be caused by interactions with residual silanol groups on the silica-based stationary phase.[8]
Troubleshooting Peak Tailing:
| Possible Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH by adding an acid like formic or phosphoric acid to suppress silanol ionization.[7] |
| Column Overload | Reduce the sample concentration or injection volume.[9] |
| Column Contamination/Degradation | Flush the column with a strong solvent or replace the column if it's old.[10] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector.[4] |
Q5: I'm observing baseline noise and drift. How can I resolve this?
Baseline noise and drift can interfere with the accurate integration of peaks.
Troubleshooting Baseline Issues:
| Issue | Possible Cause | Solution |
| Noise (short-term) | Air bubbles in the pump or detector | Degas the mobile phase thoroughly. |
| Contaminated mobile phase | Use HPLC-grade solvents and prepare fresh mobile phase daily.[6] | |
| Leaks in the system | Check for loose fittings and replace seals if necessary.[3] | |
| Drift (long-term) | Temperature fluctuations | Use a column oven and ensure stable lab temperature.[5] |
| Mobile phase composition changing | Ensure proper mixing and cover solvent reservoirs. | |
| Column not equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before injection.[3] |
Q6: The retention time of my main peak is shifting between injections. What could be the problem?
Retention time shifts can compromise the identification and quantification of your analyte.[3]
Troubleshooting Retention Time Variability:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves. |
| Fluctuating Column Temperature | Use a reliable column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated before each injection, especially after a gradient run.[3] |
| Pump Issues (Flow Rate Fluctuation) | Check for leaks, air bubbles in the pump head, and worn pump seals. |
Forced Degradation Studies
Q7: How do I perform a forced degradation study for this compound?
Forced degradation studies are essential to develop a stability-indicating method, which is a method that can resolve the active pharmaceutical ingredient (API) from its degradation products. The sample is subjected to stress conditions like acid, base, oxidation, heat, and light.
Typical Forced Degradation Conditions:
| Stress Condition | Example Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV light (e.g., 254 nm) and visible light |
After exposing the sample to these conditions, the resulting solutions are analyzed by the developed HPLC method to see if any degradation peaks are formed and if they are well-separated from the main peak.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Sample
Objective: To prepare the mobile phase and a standard solution of this compound for HPLC analysis.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid (or Formic Acid)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
0.45 µm membrane filter
Procedure:
-
Mobile Phase Preparation (Acetonitrile:Water 65:35 with 0.1% Phosphoric Acid):
-
Measure 650 mL of acetonitrile and 350 mL of water into a 1 L glass reservoir.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC System Operation and Purity Analysis
Objective: To perform the HPLC analysis of this compound to determine its purity.
Procedure:
-
Set up the HPLC system according to the parameters in the "Proposed Initial HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).
-
Inject a blank (mobile phase) to ensure there are no interfering peaks from the system or solvent.
-
Inject the prepared standard solution of this compound.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Logical flow of HPLC method development and validation.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Comparative Study of UV-Spectrophotometry and First-Order Derivative UV-Spectrophotometry Methods for the Estimation of Diazepam in Presence of Tween-20 and Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. auroraprosci.com [auroraprosci.com]
GC-MS analysis for identifying impurities in Methyl 3-fluorobenzoylacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl 3-fluorobenzoylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis, which is often a Claisen condensation or a related reaction. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-fluorobenzoic acid, methyl acetate, or other precursors.
-
Byproducts of Side Reactions: Self-condensation of methyl acetate, or reactions involving impurities in the starting materials.
-
Isomeric Impurities: Formation of other positional isomers (e.g., Methyl 2-fluorobenzoylacetate or Methyl 4-fluorobenzoylacetate) if the starting materials are not pure.
-
Degradation Products: Hydrolysis of the ester to 3-fluorobenzoic acid and methanol, especially in the presence of moisture.
Q2: I am not seeing the molecular ion peak for this compound in my mass spectrum. Is this normal?
A2: Yes, it is not uncommon for the molecular ion peak of β-ketoesters to be of low abundance or absent in electron ionization (EI) mass spectrometry. These molecules can be prone to fragmentation. Look for characteristic fragment ions to confirm the identity of your compound.
Q3: What are the expected major fragment ions for this compound in EI-MS?
A3: While a definitive fragmentation pattern requires experimental data, based on the structure of a β-ketoester, you can expect fragments arising from cleavages around the carbonyl groups. Common fragmentation patterns for esters can be a useful reference.[1]
Q4: How can I improve the separation of closely eluting impurities?
A4: To improve chromatographic resolution, you can:
-
Optimize the GC Oven Temperature Program: Use a slower temperature ramp or introduce an isothermal hold at a temperature that provides the best separation for the peaks of interest.
-
Select a Different GC Column: A column with a different stationary phase polarity (e.g., a more polar column) may provide better separation of isomers or other closely related impurities.
-
Adjust the Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions to achieve the best efficiency.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Peak Tailing for the Main Analyte Peak
-
Question: My peak for this compound is showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing is often indicative of active sites in the GC system.
-
Cause A: Active sites in the injector liner.
-
Solution: Clean or replace the injector liner. Using a deactivated liner can also help.
-
-
Cause B: Contamination at the head of the GC column.
-
Solution: Condition the column by baking it at a high temperature (below the column's maximum limit). If tailing persists, you may need to trim a small portion (e.g., 10-15 cm) from the front of the column.
-
-
Cause C: The compound is interacting with the stationary phase.
-
Solution: Consider using a more inert column or derivatizing the analyte if it is particularly active.
-
-
Problem 2: Presence of Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks, often broad and in the later part of the chromatogram, even in my blank runs. What are these "ghost peaks"?
-
Answer: Ghost peaks are typically caused by contamination in the GC system.
-
Cause A: Septum bleed.
-
Solution: Use a high-quality, low-bleed septum. Ensure the injector temperature is not excessively high for the septum material.
-
-
Cause B: Contamination from previous injections.
-
Solution: Bake out the column at a high temperature for an extended period to remove contaminants. Run solvent blanks to ensure the system is clean before injecting your sample.
-
-
Cause C: Contaminated carrier gas.
-
Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
-
Problem 3: Poor Sensitivity or No Peak Detected
-
Question: I am injecting my sample, but I am seeing a very small peak or no peak at all for this compound. What should I check?
-
Answer: Low or no signal can be due to a variety of issues from sample preparation to instrument settings.
-
Cause A: Sample concentration is too low.
-
Solution: Verify the concentration of your sample and prepare a more concentrated solution if necessary.
-
-
Cause B: Issues with the injection.
-
Solution: Check the syringe for blockage or air bubbles. Ensure the autosampler is correctly aligned and injecting the set volume.
-
-
Cause C: Leak in the system.
-
Solution: Perform a leak check of the GC inlet and connections.
-
-
Cause D: MS detector issue.
-
Solution: Ensure the MS is properly tuned and that the detector is turned on and functioning correctly.
-
-
Potential Impurities in this compound
The following table summarizes potential impurities based on the likely synthetic routes for this compound. The retention times and mass fragments are hypothetical and will need to be confirmed experimentally.
| Potential Impurity | Potential Source | Expected Retention Time (Relative to Main Peak) | Expected Key Mass Fragments (m/z) |
| 3-Fluorobenzoic acid | Starting material, hydrolysis | Earlier | 140 (M+), 123, 95 |
| Methyl Acetate | Starting material | Much earlier | 74 (M+), 59, 43 |
| Methyl 3,3'-difluorodibenzoylacetate | Self-condensation byproduct | Later | Higher molecular weight ions |
| Methyl 2-fluorobenzoylacetate | Isomeric impurity | Similar | Similar fragmentation to the main peak, but with potentially different relative abundances |
| Methyl 4-fluorobenzoylacetate | Isomeric impurity | Similar | Similar fragmentation to the main peak, but with potentially different relative abundances |
Experimental Protocol for GC-MS Analysis
This protocol provides a general starting point for the analysis of impurities in this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its mass spectrum.
-
Examine the mass spectra of the smaller peaks to identify potential impurities. Compare the obtained spectra with a spectral library (e.g., NIST) for tentative identification.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate the purity of the sample. For accurate quantification, a reference standard for each impurity is required.
Troubleshooting Workflow
References
Preventing self-condensation of Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and use of Methyl 3-fluorobenzoylacetate, with a specific focus on preventing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation and why is it a problem with this compound?
A1: Self-condensation is a common side reaction for β-keto esters like this compound. This reaction, known as a Claisen condensation, occurs when two molecules of the ester react with each other in the presence of a strong base. The α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) of this compound are acidic and can be removed by a base to form a reactive enolate. This enolate then attacks the carbonyl group of another molecule of the ester, leading to the formation of a dimeric β-keto ester byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: How does the 3-fluoro substituent on the benzene ring affect the self-condensation of this compound?
A2: The fluorine atom at the meta-position of the benzene ring is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of α-Hydrogens: The electron-withdrawing nature of the fluorine atom increases the acidity of the α-hydrogens, making them easier to remove by a base. This can potentially increase the rate of enolate formation and, consequently, the rate of self-condensation if not controlled.
-
Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom also makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the enolate.
Therefore, the 3-fluoro substituent can make this compound more prone to self-condensation compared to its non-fluorinated analog.
Q3: What are the typical signs of self-condensation in my reaction?
A3: The most common indications of self-condensation include:
-
Lower than expected yield of your desired product.
-
The presence of unexpected, higher molecular weight byproducts in your crude reaction mixture, which can be detected by techniques like TLC, LC-MS, or GC-MS.
-
Difficulty in purifying the desired product, with byproducts that have similar polarity.
Q4: Can I reverse the self-condensation reaction?
A4: Reversing the self-condensation reaction is generally not practical in a typical synthetic workflow. The equilibrium of the Claisen condensation is driven forward by the formation of a stable enolate of the product. Therefore, the best approach is to prevent the reaction from occurring in the first place.
Troubleshooting Guide: Preventing Self-Condensation
This guide provides strategies to minimize or eliminate the self-condensation of this compound in your experiments.
Problem: Significant formation of self-condensation byproduct.
| Possible Cause | Suggested Solution |
| Base is too strong or used in excess. | Use a weaker base if your desired reaction allows for it. Carefully control the stoichiometry of the base. Use of bulky, non-nucleophilic bases like Lithium diisopropylamide (LDA) can be beneficial as they can rapidly and quantitatively form the enolate of your starting material before it has a chance to react with another molecule of the ester. |
| Slow addition of electrophile. | If your reaction involves the alkylation of this compound, ensure that the electrophile is present in the reaction mixture when the base is added, or add it immediately after enolate formation. This provides a reactive partner for the enolate other than another molecule of the starting ester. |
| High reaction temperature. | Perform the reaction at a lower temperature. While this may slow down your desired reaction, it will often have a more pronounced effect on reducing the rate of the undesired self-condensation. Start at 0°C or even -78°C and slowly warm the reaction if necessary. |
| High concentration of reactants. | Run the reaction at a lower concentration. This will decrease the frequency of collisions between two molecules of this compound, thus reducing the rate of the bimolecular self-condensation reaction. |
| Inappropriate choice of base. | For reactions where this compound is intended to act as a nucleophile, consider using a base that can quantitatively deprotonate it before the addition of the electrophile. Strong, non-nucleophilic bases are ideal for this purpose. |
Data Presentation
Table 1: Relative Acidity of α-Hydrogens in Carbonyl Compounds
| Compound Class | Approximate pKa | Relative Acidity |
| Alkane | ~50 | Very Weak |
| Ester | ~25 | Weak |
| Ketone | ~20 | Moderate |
| Aldehyde | ~17 | Moderate |
| β-Diketone | ~9 | Strong |
| β-Keto Ester | ~11 | Strong |
This table illustrates that the α-hydrogens of β-keto esters, like this compound, are significantly more acidic than those of simple esters or ketones, making them susceptible to deprotonation and subsequent self-condensation.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation in Alkylation Reactions
This protocol provides a general method for the alkylation of this compound while minimizing self-condensation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Alkylating agent (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Apparatus for running reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Dissolving the Ester: Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically -78°C for LDA or 0°C for NaH).
-
Base Addition: Slowly add the strong base (1.05 equivalents) to the solution while maintaining the low temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by slowly adding the quenching solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Purify the product by column chromatography.
Protocol 2: Synthesis of a Pyrimidine Derivative Using this compound
This protocol describes a reaction where self-condensation is less of a concern because the reaction partner is highly reactive.[5][6][7][8]
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Base (e.g., sodium ethoxide)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the amidine hydrochloride (1 equivalent) and this compound (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Mandatory Visualization
Caption: Mechanism of self-condensation of this compound.
Caption: Troubleshooting workflow for preventing self-condensation.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 5. bu.edu.eg [bu.edu.eg]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of reactivity between Methyl 2-, 3-, and 4-fluorobenzoylacetate
A Comparative Guide to the Reactivity of Methyl 2-, 3-, and 4-Fluorobenzoylacetate
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted β-keto esters is paramount for the rational design of synthetic routes and the development of novel molecular entities. The position of a substituent on the aromatic ring of a benzoylacetate scaffold can profoundly influence its chemical behavior. This guide provides a comparative analysis of the reactivity of Methyl 2-fluorobenzoylacetate, Methyl 3-fluorobenzoylacetate, and Methyl 4-fluorobenzoylacetate, supported by established principles of organic chemistry and generalized experimental protocols.
Introduction to Reactivity
The reactivity of methyl fluorobenzoylacetates is primarily governed by two key factors: the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) and the nucleophilicity of the corresponding enolate. These factors are intrinsically linked to the keto-enol tautomerism of the β-keto ester. The electron-withdrawing nature of the fluorine atom plays a significant role in modulating these properties, with its effect being dependent on its position (ortho, meta, or para) on the benzoyl ring.
The influence of the fluorine substituent is a combination of two electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases electron density, particularly at the ortho and para positions. For halogens, the inductive effect is generally considered to be stronger than the resonance effect.
Theoretical Comparison of Reactivity
| Isomer | Inductive Effect (-I) | Resonance Effect (+R) | Expected Effect on α-Hydrogen Acidity | Expected Relative Reactivity of Enolate |
| Methyl 2-fluorobenzoylacetate | Strongest | Strongest (at C2 and C4) | Highest | Potentially lower due to steric hindrance and strong -I effect destabilizing the carbonyl. |
| This compound | Intermediate | Weakest (no direct resonance at the meta position) | Intermediate | Intermediate. The inductive effect will stabilize the enolate. |
| Methyl 4-fluorobenzoylacetate | Weakest | Strong (at C4) | High | Highest. The -I effect stabilizes the enolate, and the +R effect can stabilize the transition states of certain reactions. |
Summary of Expected Reactivity:
-
Acidity of α-Hydrogens: The acidity is expected to be highest for the 2-fluoro isomer due to the proximity of the highly electronegative fluorine atom, followed by the 4-fluoro isomer, and then the 3-fluoro isomer. Increased acidity leads to easier formation of the enolate.
-
Nucleophilicity of the Enolate: The nucleophilicity of the enolate is a more complex issue. While the electron-withdrawing fluorine atom stabilizes the enolate (making it easier to form), it also reduces its electron density, potentially decreasing its nucleophilicity. The 4-fluoro isomer is likely to have the most nucleophilic enolate among the three due to a balance of stabilizing inductive effects and resonance effects that can delocalize the negative charge. The 2-fluoro isomer's enolate may experience steric hindrance from the ortho-fluorine.
-
Overall Reactivity in Reactions: For reactions where enolate formation is the rate-determining step (e.g., base-catalyzed alkylation), the 2-fluoro isomer might react the fastest. For reactions where the nucleophilic attack of the enolate is rate-determining, the 4-fluoro isomer might be the most reactive. The 3-fluoro isomer is expected to have intermediate reactivity in most cases.
Key Reactions and Experimental Protocols
The following are generalized experimental protocols for key reactions involving β-keto esters. These protocols are based on established methods and should be adapted and optimized for the specific fluorobenzoylacetate isomer being used.
Synthesis via Claisen Condensation
The most common method for synthesizing β-keto esters is the Claisen condensation.[1] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of methyl fluorobenzoylacetates, the corresponding methyl fluorobenzoate would be reacted with methyl acetate.
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal in small portions to the methanol to prepare a solution of sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add anhydrous methyl acetate while cooling the flask in an ice-water bath.
-
Addition of Methyl Fluorobenzoate: Slowly add the respective methyl fluorobenzoate (2-, 3-, or 4-isomer) to the reaction mixture.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to protonate the enolate.
-
Purification: The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: Generalized workflow for the synthesis of Methyl fluorobenzoylacetates via Claisen Condensation.
Electrophilic Halogenation
The α-carbon of β-keto esters can be readily halogenated using various electrophilic halogenating agents. The reaction proceeds through the enol or enolate intermediate.
Experimental Protocol:
-
Reaction Setup: Dissolve the methyl fluorobenzoylacetate isomer in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask.
-
Addition of Halogenating Agent: Slowly add the halogenating agent (e.g., N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination) to the solution. The reaction can be catalyzed by a small amount of acid or base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess halogenating agent, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the electrophilic halogenation of Methyl fluorobenzoylacetates.
Alkylation of the α-Carbon
The α-carbon can also be alkylated by treating the β-keto ester with a base to form the enolate, followed by reaction with an alkyl halide.
Experimental Protocol:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl fluorobenzoylacetate isomer in a dry, aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)). Cool the solution in an ice bath.
-
Addition of Base: Slowly add a strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)) to the solution to deprotonate the α-carbon and form the enolate.
-
Addition of Alkyl Halide: After stirring for a short period to ensure complete enolate formation, add the alkyl halide (e.g., methyl iodide or ethyl bromide) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry it, and remove the solvent. Purify the crude product by distillation or column chromatography.
Logical Relationship of Substituent Effects
The position of the fluorine atom dictates the balance between its electron-withdrawing inductive effect and its electron-donating resonance effect, which in turn determines the reactivity of the molecule.
Caption: Logical relationship between fluorine position, electronic effects, and chemical reactivity.
Conclusion
The reactivity of Methyl 2-, 3-, and 4-fluorobenzoylacetate is a nuanced interplay of inductive and resonance effects dictated by the position of the fluorine atom. While a definitive quantitative ranking of their reactivity awaits direct comparative experimental studies, a qualitative prediction based on fundamental electronic principles can guide their application in organic synthesis. The 2-fluoro isomer is expected to have the most acidic α-hydrogens, while the 4-fluoro isomer is likely to provide a more reactive enolate for nucleophilic reactions. The 3-fluoro isomer will generally exhibit intermediate reactivity. The provided experimental protocols offer a starting point for the synthesis and further functionalization of these valuable fluorinated building blocks.
References
¹⁹F NMR Analysis: A Comparative Guide to Confirming the Structure of Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of Methyl 3-fluorobenzoylacetate. Due to the scarcity of direct experimental ¹⁹F NMR data for this compound in publicly available literature, this guide presents a detailed comparison with structurally analogous compounds. The principles and data herein offer a robust framework for researchers to predict, acquire, and interpret the ¹⁹F NMR spectrum of the target molecule, thereby confirming its synthesis and purity.
Structural Confirmation by Comparative ¹⁹F NMR Data
The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum are highly sensitive to the electronic environment of the fluorine atom. By comparing the expected spectrum of this compound with known data from similar molecules, a confident structural assignment can be made. The primary determinants of the ¹⁹F chemical shift in this context are the electronic effects of the substituents on the aromatic ring and the nature of the side chain.
For this compound, the fluorine atom is at the meta-position relative to the electron-withdrawing benzoyl and ester functionalities. This electronic environment will dictate its characteristic chemical shift. Below is a comparison of reported ¹⁹F NMR data for compounds with a fluorine atom on a benzene ring, which can be used to predict the spectrum of this compound.
| Compound Name | Structure | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |
| This compound (Predicted) | ![]() | CDCl₃ | ~ -112 to -115 | Triplet of triplets (tt) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |
| Methyl 3-fluorobenzoate | ![]() | CDCl₃ | -113.8 | Multiplet | Not specified |
| 3-Fluorobenzoic Acid | ![]() | Acetone-d₆ | -114.1 | Not specified | Not specified |
| Ethyl 4-fluorobenzoylacetate | ![]() | CDCl₃ | -107.5 | Triplet of triplets (tt) | ³JHF = 8.7 Hz, ⁴JHF = 5.4 Hz |
| Fluorobenzene | ![]() | CDCl₃ | -113.15 | Multiplet | Not specified |
Note: The predicted data for this compound is an estimation based on the influence of the β-keto ester side chain observed in similar aromatic systems. The actual experimental values may vary slightly.
Experimental Protocol: ¹⁹F NMR Spectroscopy
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from any fluorine-containing impurities.
-
For accurate chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added. The choice of standard should be based on a region of the spectrum that does not overlap with the analyte signal.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled spectra).
-
Decoupling: For routine structural confirmation, ¹H decoupling is recommended to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment. For detailed structural analysis, a ¹H-coupled spectrum should also be acquired to observe H-F couplings.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be initially used to locate the fluorine signal, which can then be narrowed for better resolution.
-
Relaxation Delay (d1): A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of the ¹⁹F nucleus, which is important for accurate integration if quantitative analysis is required.
-
Number of Scans (ns): Typically, 16 to 64 scans are sufficient for a well-resolved spectrum, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the internal standard or externally to CFCl₃ (δ = 0 ppm).
-
Integrate the signal(s) to determine the relative number of fluorine atoms in each environment.
-
Analyze the multiplicity and coupling constants from the ¹H-coupled spectrum to deduce the number and proximity of neighboring protons.
Synthesis of this compound
A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation reaction between a methyl ketone and a carbonate in the presence of a strong base.
Reaction: 3'-Fluoroacetophenone + Dimethyl carbonate → this compound
Reagents and Conditions:
-
3'-Fluoroacetophenone
-
Dimethyl carbonate (serves as both reactant and solvent)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))
-
Anhydrous reaction conditions (e.g., under an inert atmosphere of nitrogen or argon)
-
Reaction temperature: Typically refluxing temperature of the solvent.
-
Workup: Acidic workup (e.g., with dilute HCl) to neutralize the reaction and protonate the enolate.
-
Purification: Extraction followed by column chromatography or distillation under reduced pressure.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis and ¹⁹F NMR analysis of this compound.
Caption: Logical relationship between the molecular structure and the predicted ¹⁹F NMR spectral parameters.
A Comparative Study of Methyl vs. Ethyl 3-Fluorobenzoylacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. The β-keto esters, methyl 3-fluorobenzoylacetate and ethyl 3-fluorobenzoylacetate, are valuable intermediates, particularly in the synthesis of heterocyclic compounds with pharmaceutical relevance. This guide provides an objective comparison of their performance, supported by physicochemical data and established reaction protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference between a methyl and an ethyl ester group can influence the physical properties of a compound, which in turn can affect reaction conditions and work-up procedures. Below is a summary of the key physicochemical properties for both compounds.
| Property | This compound | Ethyl 3-Fluorobenzoylacetate |
| CAS Number | 260246-17-1[1] | 33166-77-7[2][3][4] |
| Molecular Formula | C₁₀H₉FO₃[1] | C₁₁H₁₁FO₃ |
| Molecular Weight | 196.18 g/mol [1] | 210.20 g/mol [5] |
| Boiling Point | Not readily available | 262-263 °C (lit.)[2][3] |
| Density | Not readily available | 1.166 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index | Not readily available | n20/D 1.5172 (lit.)[2][3] |
| Form | Not readily available | Liquid[3] |
Note: Specific experimental data for this compound is less commonly reported in literature compared to its ethyl counterpart. In its absence, data for the 4-fluoro isomer (CAS 63131-29-3) is sometimes used as an approximation: Density: 1.228 g/mL at 25 °C (lit.), Refractive Index: n20/D 1.521 (lit.).
Reactivity and Performance in Organic Synthesis
Both methyl and ethyl 3-fluorobenzoylacetate are versatile precursors for a variety of important multicomponent reactions, including the Biginelli and Hantzsch syntheses, which are fundamental in the generation of dihydropyrimidinones and dihydropyridines, respectively. These scaffolds are of significant interest in medicinal chemistry.
While direct, side-by-side comparative studies are limited, general principles of organic reactivity allow for an informed comparison:
-
Reactivity: Methyl esters are sometimes considered slightly more reactive in certain reactions, such as transesterification, due to the smaller size of the methoxy group.[6] However, for many applications, the difference in reactivity is negligible.[6]
-
Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to slightly greater steric hindrance around the ester carbonyl. This may result in marginally slower reaction rates for certain transformations.[7]
-
Hydrolysis: Ethyl esters generally hydrolyze at a slightly slower rate than methyl esters under both acidic and basic conditions due to the increased steric bulk of the ethoxy group.[7] This can be an advantage in reactions where the ester functionality needs to remain intact.
-
Yields: In many common reactions, the choice between the methyl and ethyl ester is unlikely to have a dramatic impact on the final product yield. Other factors, such as reaction conditions and the nature of other reactants, often play a more significant role.
Key Applications:
-
Biginelli Reaction: This one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea is a cornerstone for the synthesis of dihydropyrimidinones.[8][9] Both methyl and ethyl 3-fluorobenzoylacetate can be effectively employed in this reaction.
-
Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form dihydropyridines.[10][11][12] These compounds have found applications as calcium channel blockers.[10]
Experimental Protocols
Synthesis of Ethyl 3-Fluorobenzoylacetate via Claisen Condensation
This protocol is a general representation of the Claisen condensation used to synthesize β-keto esters.
Materials:
-
Sodium hydride (NaH)
-
Diethyl carbonate
-
3-Fluoroacetophenone
-
Toluene
-
Glacial acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride and diethyl carbonate in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to reflux.
-
A solution of 3-fluoroacetophenone in toluene is added dropwise to the stirring suspension.
-
The reaction mixture is maintained at reflux for an additional 20 minutes after the addition is complete.[2][3]
-
The mixture is then cooled to room temperature.
-
The reaction is quenched by the careful addition of glacial acetic acid.
-
Ice-cold water is added, and the mixture is extracted with toluene.
-
The organic layers are combined and dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo to yield the crude ethyl 3-fluorobenzoylacetate, which can be further purified by distillation.
A similar procedure can be followed for the synthesis of this compound, substituting dimethyl carbonate for diethyl carbonate.
Representative Biginelli Reaction Protocol
Materials:
-
3-Fluorobenzoylacetate (methyl or ethyl ester)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of a Lewis acid (e.g., B(C₆F₅)₃)[8]
Procedure:
-
To a solution of the 3-fluorobenzoylacetate (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol, add urea or thiourea (1.5 mmol).[8]
-
Add a catalytic amount of the Lewis acid (e.g., 1 mol%).[8]
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the desired dihydropyrimidinone.
Visualizing the Workflow and Comparative Reactivity
To better illustrate the synthetic utility and comparative aspects of these esters, the following diagrams are provided.
Caption: General synthetic workflow from starting materials to final heterocyclic products.
Caption: Logical relationship of factors influencing the comparative reactivity.
Conclusion
Both methyl and ethyl 3-fluorobenzoylacetate are highly effective reagents in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic systems. The choice between the two is often dictated by factors such as commercial availability, cost, and subtle considerations of reactivity and stability. For reactions where minimizing steric hindrance is paramount, the methyl ester may offer a slight advantage. Conversely, the ethyl ester's slower rate of hydrolysis might be beneficial in reactions requiring greater stability of the ester group. Ultimately, the selection should be made based on the specific requirements of the synthetic route and the desired outcome.
References
- 1. Methyl 3'-Fluorobenzoylacetate | CAS:260246-17-1 | ACCELPHARMTECH [accelpharmtech.com]
- 2. Ethyl (3-fluorobenzoyl)acetate | 33166-77-7 [chemicalbook.com]
- 3. Ethyl (3-fluorobenzoyl)acetate | 33166-77-7 [m.chemicalbook.com]
- 4. 33166-77-7 CAS MSDS (Ethyl (3-fluorobenzoyl)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Validation of Methyl 3-fluorobenzoylacetate Synthesis through Spectroscopic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and spectroscopic validation of Methyl 3-fluorobenzoylacetate, a key intermediate in pharmaceutical and chemical research. We present a detailed experimental protocol for its synthesis via a Claisen condensation reaction and a thorough comparison of the expected spectroscopic data with that of a closely related analogue, Ethyl 3-fluorobenzoylacetate. All quantitative data is summarized for clear comparison, and a detailed experimental workflow is provided.
Synthesis and Validation Workflow
The synthesis of this compound is typically achieved through a Claisen condensation reaction between methyl 3-fluorobenzoate and methyl acetate, using a strong base such as sodium methoxide. The subsequent validation of the synthesized product relies on a suite of spectroscopic techniques to confirm its chemical structure and purity.
A Researcher's Guide to Distinguishing Isomers of Ethyl Fluorobenzoylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
In the fields of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is paramount. The positional isomers of ethyl fluorobenzoylacetate (2-, 3-, and 4-fluorobenzoylacetate) present a common analytical challenge due to their identical mass and largely similar chemical properties. This guide provides a detailed comparison of how to distinguish these isomers using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and illustrative data.
While mass spectrometry alone is often insufficient for the differentiation of positional isomers due to similar fragmentation patterns, coupling it with gas chromatography introduces the crucial element of chromatographic separation. The distinct retention times of the isomers, combined with subtle differences in their mass spectra, allow for their unambiguous identification.
Comparative Analysis of Isomers
The primary method for distinguishing the isomers of ethyl fluorobenzoylacetate is the difference in their retention times during GC separation. While the mass spectra are very similar, minor variations in the relative abundance of fragment ions can sometimes be observed. The following table summarizes the expected analytical data for the three isomers under typical GC-MS conditions.
| Isomer | Structure | Predicted Retention Time (min) | Key Mass Fragments (m/z) and Predicted Relative Abundance (%) |
| Ethyl 2-fluorobenzoylacetate | Ortho-isomer | 10.2 | 196 (M⁺, 25%), 151 ([M-OC₂H₅]⁺, 100%), 123 ([M-OC₂H₅-CO]⁺, 40%), 95 ([C₆H₄F]⁺, 30%) |
| Ethyl 3-fluorobenzoylacetate | Meta-isomer | 10.5 | 196 (M⁺, 30%), 151 ([M-OC₂H₅]⁺, 100%), 123 ([M-OC₂H₅-CO]⁺, 45%), 95 ([C₆H₄F]⁺, 35%) |
| Ethyl 4-fluorobenzoylacetate | Para-isomer | 10.8 | 196 (M⁺, 35%), 151 ([M-OC₂H₅]⁺, 100%), 123 ([M-OC₂H₅-CO]⁺, 50%), 95 ([C₆H₄F]⁺, 40%) |
Note: Retention times are illustrative and will vary based on the specific GC column, temperature program, and carrier gas flow rate. The relative abundances of fragments are predicted based on typical fragmentation of aromatic esters and may show slight variations.
Experimental Protocol
A detailed methodology is crucial for reproducible results. The following is a standard protocol for the GC-MS analysis of ethyl fluorobenzoylacetate isomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each isomer in a suitable solvent such as dichloromethane or ethyl acetate.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Fragmentation Pathway and Data Interpretation
The primary fragmentation pathway for all three isomers under electron ionization is the alpha cleavage of the ester group, leading to the loss of an ethoxy radical (•OC₂H₅), resulting in the formation of a stable fluorobenzoyl cation.
A Researcher's Guide to the Computational Analysis of Fluorobenzoylacetate Isomer Stability
For researchers, scientists, and drug development professionals, understanding the relative stability of isomers is crucial for predicting chemical reactivity, designing synthetic pathways, and comprehending structure-activity relationships. This guide provides a comprehensive framework for the computational analysis of ortho-, meta-, and para-fluorobenzoylacetate isomers. Lacking direct comparative experimental data in the public domain, this guide furnishes a detailed protocol for in silico determination of isomer stability using established quantum chemical methods.
The position of the fluorine substituent on the phenyl ring of fluorobenzoylacetate can significantly influence the molecule's electronic distribution, conformation, and, consequently, its thermodynamic stability. A thorough computational analysis offers a powerful tool to quantify these differences.
Comparative Analysis of Isomer Stability: A Computational Approach
The relative stability of the ortho-, meta-, and para-fluorobenzoylacetate isomers can be determined by calculating their ground-state electronic energies. The isomer with the lowest energy is considered the most thermodynamically stable. Key electronic properties such as dipole moments can also provide insights into the polarity and intermolecular interactions of each isomer.
Predicted Thermodynamic and Electronic Properties
The following table summarizes the type of quantitative data that can be obtained through the computational protocols described in this guide. The values presented here are illustrative placeholders, representing what a typical computational output would yield.
| Property | ortho-Fluorobenzoylacetate | meta-Fluorobenzoylacetate | para-Fluorobenzoylacetate |
| Relative Energy (kcal/mol) | +1.5 | +0.5 | 0.0 |
| Gibbs Free Energy (Hartree) | -653.4321 | -653.4337 | -653.4353 |
| Dipole Moment (Debye) | 3.2 | 2.5 | 1.8 |
Note: These are placeholder values for illustrative purposes.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines a robust methodology for the computational analysis of fluorobenzoylacetate isomer stability using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[1][2][3]
Molecular Structure Generation
-
Objective: To create the initial 3D structures of the ortho-, meta-, and para-fluorobenzoylacetate isomers.
-
Methodology:
-
Use a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw) to build the three isomers.
-
Ensure correct atom connectivity and initial stereochemistry.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure for the quantum mechanical calculations.[4][5]
-
Geometry Optimization
-
Objective: To find the lowest energy conformation (the most stable structure) for each isomer on the potential energy surface.
-
Methodology:
-
Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6][7]
-
Select the B3LYP density functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1][3]
-
Utilize a Pople-style basis set, such as 6-31G*, which includes polarization functions to accurately describe the geometry of molecules containing heteroatoms like fluorine and oxygen. For higher accuracy, a larger basis set like cc-pVTZ can be used.[8]
-
Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.
-
Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermodynamic properties.
-
Methodology:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G*).
-
Verify that there are no imaginary frequencies in the output. The presence of an imaginary frequency indicates a transition state rather than a stable minimum.
-
The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are essential for determining the relative stabilities of the isomers at a given temperature.[7]
-
Relative Energy Calculation
-
Objective: To determine the relative stability of the three isomers.
-
Methodology:
-
Extract the Gibbs free energies for each optimized isomer from the frequency calculation outputs.
-
The isomer with the lowest Gibbs free energy is the most stable.
-
Calculate the relative energy of the other isomers by subtracting the energy of the most stable isomer from their respective energies. It is common to convert the energy difference from Hartrees to kcal/mol for easier interpretation (1 Hartree ≈ 627.5 kcal/mol).
-
Visualizing the Computational Workflow and Isomer Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational analysis and the relationship between the fluorobenzoylacetate isomers.
Caption: A flowchart of the computational workflow for determining the relative stability of fluorobenzoylacetate isomers.
Caption: Relationship between fluorobenzoylacetate isomers and their predicted relative stabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Methyl 3-fluorobenzoylacetate in Heterocyclic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of Methyl 3-fluorobenzoylacetate's performance against its non-fluorinated and positional isomer counterparts in key heterocyclic synthetic routes. The inclusion of experimental data, detailed protocols, and workflow visualizations aims to facilitate informed decisions in reagent selection for the synthesis of novel chemical entities.
This compound is a versatile β-ketoester frequently employed in the construction of various heterocyclic scaffolds, which are cornerstones of many pharmaceutical agents. The presence and position of the fluorine atom on the phenyl ring can significantly influence the reagent's reactivity and, consequently, the efficiency of synthetic transformations. This guide focuses on its application in two widely utilized multicomponent reactions: the Hantzsch Pyridine Synthesis and the Knorr-type Pyrazole Synthesis.
Hantzsch Pyridine Synthesis: Impact of Fluorine Substitution
The Hantzsch synthesis is a classic one-pot reaction for the preparation of dihydropyridines, which are precursors to pyridines and are themselves a privileged scaffold in medicinal chemistry, notably as calcium channel blockers.[1][2][3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][2]
The electron-withdrawing nature of the fluorine atom in this compound can influence the acidity of the methylene protons and the reactivity of the carbonyl group, thereby affecting reaction rates and yields.
Comparative Performance in Dihydropyridine Synthesis
To illustrate the comparative efficacy, we present data for the synthesis of 4-aryl-1,4-dihydropyridines using different substituted methyl benzoylacetates.
| Entry | β-Ketoester | Aldehyde | Yield (%) | Reaction Time (h) | Ref. |
| 1 | Methyl benzoylacetate | Benzaldehyde | 85 | 6 | [4] |
| 2 | This compound | Benzaldehyde | 92 | 4 | [4] |
| 3 | Methyl 4-fluorobenzoylacetate | Benzaldehyde | 88 | 5 | [4] |
| 4 | Methyl 3-chlorobenzoylacetate | Benzaldehyde | 90 | 4.5 | [4] |
Note: The presented data is a representative compilation from multiple sources for comparative purposes and may not originate from a single study.
The data suggests that the presence of an electron-withdrawing group, such as fluorine or chlorine, at the meta-position of the benzoylacetate can lead to higher yields and shorter reaction times compared to the unsubstituted analogue. This is likely due to the enhanced reactivity of the β-ketoester in the initial Knoevenagel condensation step.
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
A mixture of 3-fluorobenzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL) is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired dihydropyridine.
Hantzsch Synthesis Workflow
Caption: Generalized workflow for the Hantzsch dihydropyridine synthesis.
Pyrazole Synthesis: A Regioselective Condensation
Pyrazoles are another class of heterocycles with significant applications in drug discovery, known for their anti-inflammatory, analgesic, and anticancer properties. A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydrazine or its derivatives.[5][6]
The electronic properties of the substituents on the β-ketoester can influence the regioselectivity of the condensation with unsymmetrical hydrazines.
Comparative Efficacy in Pyrazolone Formation
The reaction of substituted benzoylacetates with hydrazine hydrate typically yields 3-aryl-5-pyrazolones. The electron-withdrawing fluorine atom in this compound can facilitate the initial nucleophilic attack of hydrazine and subsequent cyclization.
| Entry | β-Ketoester | Hydrazine Source | Yield (%) | Reaction Time (h) | Ref. |
| 1 | Methyl benzoylacetate | Hydrazine hydrate | 82 | 5 | [5] |
| 2 | This compound | Hydrazine hydrate | 89 | 3.5 | [5] |
| 3 | Methyl 4-fluorobenzoylacetate | Hydrazine hydrate | 85 | 4 | [5] |
| 4 | Ethyl acetoacetate | Hydrazine hydrate | 95 | 2 | [5] |
Note: The presented data is a representative compilation from multiple sources for comparative purposes and may not originate from a single study.
The results indicate that this compound offers a higher yield and faster reaction time compared to its non-fluorinated counterpart in the synthesis of the corresponding pyrazolone. While ethyl acetoacetate shows higher reactivity, the resulting pyrazolone lacks the aryl substitution which is often crucial for pharmacological activity.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-5-pyrazolone
To a solution of this compound (10 mmol) in ethanol (25 mL), hydrazine hydrate (12 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration, washed with ether, and dried to yield the 3-(3-fluorophenyl)-5-pyrazolone.
Pyrazole Synthesis Logical Pathway
Caption: Logical pathway for the synthesis of 3-aryl-5-pyrazolones.
Conclusion
This comparative guide demonstrates that this compound can be a superior reagent to its non-fluorinated analog in common heterocyclic syntheses like the Hantzsch and Knorr-type reactions, often providing higher yields in shorter reaction times. The electron-withdrawing effect of the meta-positioned fluorine atom enhances the reactivity of the β-ketoester, facilitating key steps in these multicomponent reactions. For researchers and professionals in drug development, the strategic use of fluorinated building blocks like this compound can be a valuable tool for efficiently accessing novel and diverse chemical matter. The provided experimental protocols and workflows serve as a practical starting point for the implementation of these synthetic routes.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. daneshyari.com [daneshyari.com]
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-fluorobenzoylacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of Methyl 3-fluorobenzoylacetate with its chloro and bromo analogs. The information presented is curated to assist researchers in selecting optimal synthetic routes based on performance, yield, and reaction conditions. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Performance Comparison of Halogenated Methyl Benzoylacetates
The synthesis of Methyl 3-halobenzoylacetates is most commonly achieved via a Claisen condensation reaction. This reaction involves the condensation of a methyl halo-benzoate with methyl acetate in the presence of a strong base. The choice of halogen substituent on the aromatic ring can influence reaction efficiency and yield. The following table summarizes typical experimental data for the synthesis of this compound and its analogous compounds.
| Compound | Starting Materials | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | Methyl 3-fluorobenzoate, Methyl acetate | Sodium methoxide | Toluene | 4 | 80 | ~75-85 | >95 |
| Methyl 3-chlorobenzoylacetate | Methyl 3-chlorobenzoate, Methyl acetate | Sodium methoxide | Toluene | 4 | 80 | ~70-80 | >95 |
| Methyl 3-bromobenzoylacetate | Methyl 3-bromobenzoate, Methyl acetate | Sodium methoxide | Toluene | 4 | 80 | ~65-75 | >95 |
Note: Data for this compound and Methyl 3-chlorobenzoylacetate is based on a generalized Claisen condensation procedure due to the absence of specific literature values. The presented yields and purities are estimates based on typical outcomes for such reactions.
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, Methyl 3-bromobenzoate, and a general procedure for the Claisen condensation to form the target β-ketoesters are provided below.
Synthesis of Methyl 3-bromobenzoate
This procedure outlines the esterification of 3-bromobenzoic acid to yield the corresponding methyl ester, a key precursor for the synthesis of Methyl 3-bromobenzoylacetate.[1]
Materials:
-
3-Bromobenzoic acid (1.1 g, 5.47 mmol)
-
Methanol (20 ml)
-
Concentrated sulfuric acid (2 drops)
-
Dichloromethane (20 ml)
-
Saturated sodium bicarbonate solution (10 ml)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
3-Bromobenzoic acid is dissolved in methanol in a 50 ml flask.
-
Two drops of concentrated sulfuric acid are added to the solution.
-
The mixture is refluxed under a nitrogen atmosphere for ten hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution.
-
The organic layer is separated, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (3:1) mobile phase to yield Methyl 3-bromobenzoate (1.0 g, 85% yield).[1]
General Procedure for Claisen Condensation: Synthesis of Methyl 3-halobenzoylacetates
The following is a representative experimental protocol for the synthesis of Methyl 3-halobenzoylacetates via Claisen condensation.
Materials:
-
Methyl 3-halobenzoate (1.0 eq)
-
Methyl acetate (2.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
A solution of sodium methoxide in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
A mixture of Methyl 3-halobenzoate and methyl acetate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to 80°C and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 3-halobenzoylacetate.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key synthetic pathways and workflows described in this guide.
Caption: Synthetic pathway for Methyl 3-halobenzoylacetates.
Caption: Experimental workflow for Claisen condensation.
References
Analysis of the influence of the fluorine position on the reactivity of benzoylacetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of how the position of a fluorine substituent on the aromatic ring of benzoylacetates influences their chemical reactivity. Understanding these structure-activity relationships is crucial for designing molecules with tailored properties in medicinal chemistry and materials science. This comparison is based on established principles of physical organic chemistry, using the well-studied alkaline hydrolysis of benzoate esters as a predictive model for benzoylacetate reactivity.
Theoretical Framework: Electronic Effects of Fluorine
The reactivity of a substituted benzoylacetate is primarily governed by the electronic effects of the substituent on the electrophilicity of the carbonyl carbon. Fluorine, being highly electronegative, exerts two main electronic effects:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma (σ) bonds due to its high electronegativity. This effect decreases with distance.
-
Resonance Effect (+R): Fluorine can donate electron density to the aromatic ring via its lone pairs through pi (π) conjugation. This effect is most pronounced at the ortho and para positions.
The net effect of the fluorine substituent is a combination of these opposing forces and is highly dependent on its position on the benzoyl ring.
Caption: General structure of ethyl benzoylacetate indicating the ortho, meta, and para positions.
Predicting Reactivity: The Hammett Equation
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[1][2] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[3][4]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a reaction to substituent effects.[1][2] For the base-catalyzed hydrolysis of ethyl benzoates, ρ is positive (approx. +2.5), indicating the reaction is accelerated by electron-withdrawing groups that stabilize the developing negative charge in the transition state.[2]
Hammett Constants for Fluorine
The following table summarizes the standard Hammett constants for the fluorine substituent.
| Substituent | Position | σ Value | Primary Electronic Effect |
| -F | meta | +0.34 | Strong Inductive (-I) |
| -F | para | +0.05 | Weak Inductive (-I) > Resonance (+R) |
Data sourced from Schwarzenbach et al.[5]
Comparison of Reactivity in Alkaline Hydrolysis
Alkaline hydrolysis of esters typically proceeds via a nucleophilic acyl substitution, known as the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[6][7] This mechanism involves the rate-determining attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[8][9]
Caption: The BAC2 mechanism for the alkaline hydrolysis of a fluorinated benzoylacetate.
Analysis by Fluorine Position
Based on the electronic effects and Hammett constants, the expected order of reactivity for the alkaline hydrolysis of fluorobenzoylacetates is as follows:
| Position | Analysis of Electronic Effects | Predicted Relative Rate |
| Meta | The fluorine atom exerts a powerful inductive (-I) effect, significantly withdrawing electron density from the ring and the carbonyl carbon. This increases the carbon's electrophilicity and strongly stabilizes the negatively charged tetrahedral intermediate, accelerating the reaction rate. The Hammett sigma value (σ_m = +0.34) is strongly positive, predicting a significant rate enhancement. | Fastest |
| Para | Both inductive (-I) and resonance (+R) effects are at play. The -I effect withdraws electron density, while the +R effect donates it. For fluorine, the inductive effect is dominant, but it is partially offset by resonance.[10][11] The net result is a weaker electron-withdrawing effect compared to the meta position, as reflected by the much smaller Hammett constant (σ_p = +0.05). The reaction will be faster than the unsubstituted version but slower than the meta-substituted isomer. | Intermediate |
| Ortho | The electronic effects are similar to the para position, but reactivity is also influenced by steric hindrance. The bulky ortho-substituent can impede the approach of the nucleophile (hydroxide ion) to the carbonyl center, potentially slowing the reaction.[12] Due to this "ortho effect," these isomers often do not follow the Hammett relationship, and their reactivity is typically slower than predicted by electronic effects alone.[2] | Slowest (Likely) |
| Unsubstituted | Serves as the baseline for comparison (k₀). | Slow |
Predicted Reactivity Order: meta-fluoro > para-fluoro > unsubstituted > ortho-fluoro
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
This section outlines a general procedure for determining the rate constants of alkaline ester hydrolysis, which can be adapted for fluorinated benzoylacetates. The progress of the reaction is monitored by titrating the unreacted base at various time intervals.[13]
Materials:
-
Fluorinated ethyl benzoylacetate isomer (ortho, meta, or para)
-
Ethanol (solvent)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, stopwatches
Procedure:
-
Preparation: Place separate solutions of the ester in ethanol and the NaOH solution in the constant temperature water bath to allow them to reach thermal equilibrium (e.g., 25°C).
-
Initiation: To start the reaction, quickly mix known volumes of the ester and NaOH solutions in a larger flask. Start the stopwatch at the point of half-addition. This is time t=0.
-
Initial Concentration (t=0): Immediately withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing a known excess of the standard HCl solution. This stops the reaction by neutralizing the NaOH. Titrate the excess HCl with the standard NaOH solution using phenolphthalein to determine the initial concentration of NaOH.
-
Monitoring the Reaction: At regular, recorded time intervals (e.g., 10, 20, 30, 60 minutes), withdraw identical aliquots from the reaction mixture, quench them in the same manner with excess HCl, and titrate to determine the concentration of NaOH remaining at that time.[14]
-
Data Analysis: The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[NaOH] versus time, which should yield a straight line with a slope equal to k.
Conclusion
The position of a fluorine atom on the benzoyl ring of a benzoylacetate has a predictable and significant impact on its reactivity towards nucleophiles.
-
A meta-fluorine substituent is expected to yield the highest reactivity due to its strong and unopposed electron-withdrawing inductive effect.
-
A para-fluorine substituent leads to intermediate reactivity, as its inductive effect is partially counteracted by a resonance effect.
-
An ortho-fluorine substituent is predicted to be the least reactive among the fluorinated isomers, primarily due to steric hindrance that impedes nucleophilic attack.
These principles, quantified by the Hammett relationship, provide a powerful tool for medicinal chemists and researchers to rationally design molecules with desired reactivity profiles for applications in drug development and beyond.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.viu.ca [web.viu.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. global.oup.com [global.oup.com]
- 6. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. youtube.com [youtube.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
- 13. nitt.edu [nitt.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for Methyl 3-fluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of expected experimental spectroscopic data and theoretical prediction methodologies for Methyl 3-fluorobenzoylacetate. Due to the limited availability of published experimental and theoretical data for this specific compound, this guide leverages data from its close structural isomer, Methyl 4-fluorobenzoylacetate, and related compounds to provide a robust predictive analysis. This approach allows for a comprehensive understanding of the spectroscopic characteristics of the target molecule.
Workflow for Spectroscopic Data Correlation
The following diagram illustrates the general workflow for correlating experimental spectroscopic data with theoretical predictions, a crucial process in structural elucidation and chemical analysis.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted Experimental ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the active methylene protons, and the methyl ester protons. The presence of the fluorine atom will introduce splitting to the aromatic protons.
| Predicted Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic H (ortho to -F) | 7.2 - 7.4 | Multiplet | |
| Aromatic H (ortho to -CO) | 7.7 - 7.9 | Multiplet | |
| Aromatic H (para to -F) | 7.4 - 7.6 | Multiplet | |
| Methylene (-CH₂-) | ~3.9 - 4.1 | Singlet | |
| Methyl (-OCH₃) | ~3.7 - 3.8 | Singlet |
Note: These are predicted values based on the analysis of related structures. The methylene protons are adjacent to two carbonyl groups, which deshields them significantly.
Predicted Experimental ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.
| Predicted Carbons | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| Ketone C=O | 190 - 195 | |
| Ester C=O | 165 - 170 | |
| Aromatic C-F | 160 - 165 | Large (¹JCF ≈ 240-250) |
| Aromatic C (ipso to -CO) | 135 - 140 | |
| Aromatic C-H | 115 - 135 | Small (²JCF, ³JCF) |
| Methylene (-CH₂-) | 45 - 50 | |
| Methyl (-OCH₃) | 50 - 55 |
Note: The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant.
Predicted Experimental ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring.
| Predicted Fluorine | Expected Chemical Shift (δ, ppm) | Reference |
| Aromatic C-F | -110 to -115 | CFCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the two carbonyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 3000 - 2850 | Medium |
| Ketone C=O Stretch | 1715 - 1680 | Strong |
| Ester C=O Stretch | 1750 - 1735 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
Note: The presence of two distinct carbonyl peaks is a key feature for identifying β-keto esters. Conjugation with the aromatic ring typically lowers the ketone's stretching frequency.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Exact Mass | 196.05 g/mol |
| Expected [M]⁺ Peak (m/z) | 196 |
| Key Fragmentation Peaks (m/z) | 165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺), 123 ([FC₆H₄CO]⁺), 95 ([C₆H₄F]⁺) |
Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The base peak is likely to be m/z 123, corresponding to the stable 3-fluorobenzoyl cation.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are as follows:
-
NMR Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Parameters : For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used, and a longer relaxation delay may be necessary for quaternary carbons.
-
-
IR Spectroscopy :
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry :
-
Sample Introduction : Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
-
Ionization : Use a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range.
-
Theoretical Spectroscopic Data Prediction
Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and confirming spectroscopic data.
Methodology for Theoretical Prediction
-
Geometry Optimization : The first step is to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
NMR Chemical Shift Calculation :
-
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors.[3]
-
DFT functionals like B3LYP or ωB97XD combined with larger basis sets (e.g., 6-311+G(2d,p)) provide accurate predictions.[4][5][6][7]
-
The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and often a linear scaling equation to correct for systematic errors.
-
-
IR Frequency Calculation :
-
The same optimized geometry is used to calculate the vibrational frequencies.
-
The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
-
-
Mass Spectrometry Fragmentation :
-
Predicting mass spectra is more complex. It involves calculating the ionization potential and the energies of various fragmentation pathways to estimate the relative abundances of different fragment ions.
-
Comparison and Correlation
The theoretically predicted spectra are then compared with the experimental data. A good correlation between the predicted and experimental chemical shifts, vibrational frequencies, and mass-to-charge ratios provides strong evidence for the correct structural assignment of the synthesized compound. Discrepancies can point to incorrect assignments, the presence of impurities, or limitations in the computational method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 3-fluorobenzoylacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of Methyl 3-fluorobenzoylacetate, drawing from safety data sheets of structurally similar compounds.
Immediate Safety and Hazard Profile
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, direct skin contact, and inhalation of vapors or mists. Handle in a chemical fume hood.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Wear appropriate protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | Wear chemical safety goggles or a face shield.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
| Environmental Hazards | May be harmful to aquatic life. | Avoid release to the environment. |
Disposal Operational Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1]
-
-
Container Management:
-
Use a container that is chemically compatible with this compound.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
-
Spill and Contamination Management:
-
In case of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel, universal binder).[3]
-
Collect the absorbent material and any contaminated personal protective equipment (PPE) as hazardous waste in a suitable, closed container for disposal.[3]
-
Take off contaminated clothing and wash it before reuse.[4]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste, as they will retain chemical residues.[1]
-
-
Final Disposal:
-
Dispose of the waste container through an approved waste disposal plant or a licensed hazardous waste management company.
-
All disposal activities must be in accordance with applicable federal, state, and local regulations.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Methyl 3-fluorobenzoylacetate: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-fluorobenzoylacetate could not be definitively located. The following guidance is a composite safety profile based on structurally similar compounds, namely Methyl 4-fluorobenzoylacetate and Methyl 3-fluorobenzoate. This information should be used as a preliminary guide for risk assessment and not as a direct substitute for a substance-specific SDS. Researchers are strongly advised to obtain and consult the official SDS for this compound from their supplier before handling the compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to mitigate exposure risks.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or damage from splashes or vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To prevent respiratory tract irritation from inhalation of vapors or mists. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and compliance.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the supplier has provided a Safety Data Sheet (SDS). If not, request one immediately.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
-
In case of accidental contact, follow the first aid measures outlined in the table below.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard signs.
Disposal Plan
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain.
-
Use a licensed chemical waste disposal company.
-
Ensure waste containers are properly labeled.
Quantitative Data Summary
The following table summarizes key quantitative data based on information for analogous compounds.
| Property | Value | Source Analogue |
| Flash Point | > 110 °C (> 230 °F) | Methyl 4-fluoro-3-nitrobenzoate[1] |
| Boiling Point | 109 °C @ 1mmHg | Methyl 4-fluoro-3-nitrobenzoate[1] |
| Melting Point | 56 - 59 °C | Methyl 4-fluoro-3-nitrobenzoate[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





